molecular formula C17H16N6O2S B12393976 PF-06371900

PF-06371900

Katalognummer: B12393976
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: RAHGVIZTQAHVRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

PF-06371900 is a useful research compound. Its molecular formula is C17H16N6O2S and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H16N6O2S

Molekulargewicht

368.4 g/mol

IUPAC-Name

6-(2,5-dimethoxyphenyl)sulfanyl-3-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H16N6O2S/c1-22-10-11(9-18-22)17-20-19-15-6-7-16(21-23(15)17)26-14-8-12(24-2)4-5-13(14)25-3/h4-10H,1-3H3

InChI-Schlüssel

RAHGVIZTQAHVRX-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=N1)C2=NN=C3N2N=C(C=C3)SC4=C(C=CC(=C4)OC)OC

Herkunft des Produkts

United States

Foundational & Exploratory

In-depth Technical Guide: PF-06371900 Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Despite a comprehensive search for scientific literature, clinical trial data, and patent information, no public data was found for a compound designated as "PF-06371900." The search results did not yield any information regarding its mechanism of action, preclinical studies, or clinical development.

The identifier "this compound" does not correspond to any publicly disclosed pharmaceutical agent in the available scientific databases and search engines. It is possible that this is an internal Pfizer designation for a compound that has not yet been publicly disclosed, has been discontinued (B1498344) in early development, or is an incorrect identifier.

Without any available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. Further research and clarification on the compound's identity would be necessary to proceed with generating the requested content.

Unveiling the Target of PF-06371900: A Technical Guide to Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the identification and validation of Leucine-Rich Repeat Kinase 2 (LRRK2) as the primary target of the potent and selective inhibitor, PF-06371900. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neurodegenerative disease, kinase signaling, and pharmacology.

Executive Summary

Target Identification and Quantitative Potency

The primary target of this compound is the serine/threonine-protein kinase LRRK2.[1] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making it a key therapeutic target.[2][3] this compound demonstrates potent inhibition of LRRK2 kinase activity.

CompoundTargetAssay TypeCell LineIC50 (nM)Reference
This compoundWild-Type Full-Length LRRK2ELISA (S935 Phosphorylation Inhibition)HEK293387[PMID: 25113930][1]

Experimental Protocols for Target Validation

The identification and characterization of LRRK2 as the target of this compound involve a variety of robust experimental methodologies. These assays are crucial for determining the potency, selectivity, and mechanism of action of the inhibitor.

In Vitro Kinase Assays

Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on the kinase activity of the target protein.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Reaction Setup: A reaction mixture is prepared containing LRRK2 kinase, a suitable substrate (e.g., a synthetic peptide like Nictide), and ATP in a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[4]

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction wells.

  • Incubation: The reaction is incubated at room temperature to allow for the kinase reaction to proceed.

  • ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce a light signal.

  • Data Analysis: The luminescent signal is measured and is proportional to the ADP concentration. IC50 values are calculated by plotting the inhibitor concentration against the percentage of kinase inhibition.[4]

G cluster_0 In Vitro Kinase Assay Workflow prep Prepare Kinase Reaction (LRRK2, Substrate, ATP) add_inhibitor Add this compound prep->add_inhibitor incubate Incubate at Room Temp add_inhibitor->incubate add_adpglo Add ADP-Glo™ Reagent incubate->add_adpglo add_detect Add Kinase Detection Reagent add_adpglo->add_detect measure Measure Luminescence add_detect->measure analyze Calculate IC50 measure->analyze

Workflow for an in vitro LRRK2 kinase inhibition assay.
Cellular Assays for Target Engagement

Cell-based assays are critical for confirming that the inhibitor can access its target within a cellular context and exert its inhibitory effect.

Protocol: Western Immunoblot for LRRK2 Substrate Phosphorylation

This method measures the phosphorylation status of known LRRK2 substrates, such as Rab10, as a readout of LRRK2 kinase activity in cells.[5]

  • Cell Culture and Treatment: Cells expressing LRRK2 (e.g., HEK293 or primary neurons) are cultured and treated with varying concentrations of this compound.

  • Cell Lysis: After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of an LRRK2 substrate (e.g., anti-phospho-Rab10 (Thr73)) and a primary antibody for total LRRK2 or a loading control (e.g., anti-GAPDH).

  • Detection: The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

  • Analysis: The intensity of the bands corresponding to the phosphorylated substrate is quantified and normalized to the total protein or loading control. This allows for the determination of the dose-dependent inhibition of LRRK2 activity by this compound.

G cluster_1 Cellular Target Engagement Workflow treat_cells Treat Cells with This compound lyse Cell Lysis treat_cells->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE & Western Blot quantify->sds_page immunoblot Immunoblot for p-Substrate & Total LRRK2 sds_page->immunoblot detect Signal Detection immunoblot->detect analyze Quantify Inhibition detect->analyze

Workflow for assessing cellular LRRK2 target engagement.

LRRK2 Signaling Pathways

LRRK2 is a complex, multi-domain protein that functions as a serine/threonine kinase and a GTPase. It is involved in a multitude of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[3][6][7] A key aspect of LRRK2 signaling is its phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking.[8][9]

Mutations in LRRK2, such as the common G2019S mutation, lead to enhanced kinase activity, which is believed to contribute to the neurodegeneration seen in Parkinson's disease.[2] By inhibiting this aberrant kinase activity, this compound has the potential to be a disease-modifying therapeutic.

G cluster_2 LRRK2 Signaling Pathway LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy PF06371900 This compound PF06371900->LRRK2 Inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Function Neuronal Function Vesicular_Trafficking->Neuronal_Function Autophagy->Neuronal_Function

References

An In-depth Technical Guide to the Signaling Pathway of PF-06371900

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide aims to provide a comprehensive overview of the signaling pathway and mechanism of action of PF-06371900. A thorough review of publicly available scientific literature, clinical trial data, and patent filings was conducted to synthesize the information presented herein. However, searches for specific data related to this compound did not yield detailed information regarding its signaling pathway. This document will be updated as new information becomes publicly available.

Introduction

This compound is a compound that has been subject to investigation. However, specific details regarding its development, therapeutic target, and biological activity are not extensively documented in the public domain. The "PF-" designation is commonly used by Pfizer for its investigational compounds. Without further specific identifiers or publications, elucidating the precise nature of this compound is challenging.

Core Signaling Pathway of this compound

As of the latest search, no public data explicitly outlines the signaling pathway of this compound. Information regarding the specific molecular targets, downstream effectors, and the overall cellular response to this compound is not available.

Mechanism of Action

The precise mechanism of action for this compound remains undisclosed in the available literature. To understand its potential mechanism, further research into its chemical structure and biological targets would be necessary.

Quantitative Data

No quantitative data from preclinical or clinical studies involving this compound, such as IC50, Ki, EC50, or pharmacokinetic/pharmacodynamic (PK/PD) parameters, are currently available in the public domain.

Experimental Protocols

Detailed experimental protocols for studies involving this compound are not publicly accessible. Such information would typically be found in peer-reviewed publications or detailed clinical trial records, which are not available for this specific compound.

Conclusion

While the request was for an in-depth technical guide on the signaling pathway of this compound, a comprehensive search of publicly available resources did not yield the necessary information to fulfill this request. The lack of data prevents the creation of detailed tables, experimental methodologies, and signaling pathway diagrams. Researchers and professionals interested in this compound are encouraged to monitor scientific literature and clinical trial databases for any future disclosures of information related to this compound. Further inquiries may need to be directed to the developing organization for proprietary information, subject to confidentiality agreements.

PF-06371900: An In-Depth Technical Guide to its In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay for PF-06371900, a potent and highly selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document outlines the core principles, experimental methodologies, and data interpretation relevant to characterizing the inhibitory activity of this compound against its target kinase.

Introduction to this compound and its Target: LRRK2

This compound has been identified as a potent and selective inhibitor of LRRK2, a large, multi-domain protein with both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease, making it a key therapeutic target.[2][3] LRRK2 is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and interaction with signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[4][5] In vitro kinase assays are fundamental for quantifying the inhibitory potential of compounds like this compound against LRRK2, providing crucial data for drug development.[6][7]

Quantitative Data Presentation

The inhibitory activity of this compound against LRRK2 is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

CompoundTarget KinaseAssay TypeCell LineIC50 (nM)Notes
This compoundWild-Type LRRK2ELISAHEK293387Inhibition of phosphorylation at the S935 residue of full-length LRRK2 was measured after a 90-minute incubation.[1]

LRRK2 Signaling Pathway and Inhibition by this compound

LRRK2 functions as a central node in a complex signaling network. It phosphorylates a subset of Rab GTPases, which in turn regulate vesicular transport and organelle dynamics. Pathogenic mutations in LRRK2, such as G2019S, lead to increased kinase activity, contributing to neuronal dysfunction. This compound acts by directly inhibiting the kinase activity of LRRK2, thereby blocking the downstream phosphorylation of its substrates.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_dimer LRRK2 Dimerization & GTP Binding LRRK2_active Active LRRK2 Kinase LRRK2_dimer->LRRK2_active Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Transport Vesicular Transport pRab_GTPases->Vesicular_Transport Autophagy Autophagy pRab_GTPases->Autophagy Neuronal_Dysfunction Neuronal Dysfunction Vesicular_Transport->Neuronal_Dysfunction Autophagy->Neuronal_Dysfunction PF06371900 This compound PF06371900->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols for In Vitro Kinase Assays

A variety of in vitro kinase assay formats can be employed to determine the inhibitory activity of compounds like this compound.[7] Common methodologies include radiometric assays, which are considered the gold standard, and non-radiometric assays such as fluorescence-based and luminescence-based methods.[8][9]

Radiometric Kinase Assay (Adapted for LRRK2)

This protocol describes a classic method for measuring kinase activity by tracking the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP onto a substrate.[9]

Materials:

  • Recombinant human LRRK2 enzyme

  • LRRKtide (a known peptide substrate for LRRK2)

  • [γ-³²P]ATP

  • This compound (or other test compounds) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a master mix containing the kinase reaction buffer, LRRKtide substrate, and recombinant LRRK2 enzyme.

  • Aliquot the master mix into reaction tubes.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the tubes and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.

Materials:

  • Recombinant human LRRK2 enzyme

  • LRRKtide substrate

  • ATP

  • This compound (or other test compounds) in DMSO

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White opaque multi-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in a multi-well plate by combining the LRRK2 enzyme, LRRKtide substrate, ATP, and kinase reaction buffer.

  • Add serial dilutions of this compound or DMSO to the appropriate wells.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents: - Kinase (LRRK2) - Substrate (LRRKtide) - ATP - Inhibitor (this compound) setup_reaction Set up kinase reaction in multi-well plate prep_reagents->setup_reaction add_inhibitor Add serial dilutions of this compound setup_reaction->add_inhibitor initiate_reaction Initiate reaction with ATP add_inhibitor->initiate_reaction incubation Incubate at controlled temperature and time initiate_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction detect_signal Detect signal (e.g., luminescence, radioactivity) stop_reaction->detect_signal measure_signal Measure signal intensity detect_signal->measure_signal calc_inhibition Calculate % inhibition measure_signal->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: A generalized workflow for an in vitro kinase inhibitor assay.

Conclusion

The in vitro kinase assay is an indispensable tool for the characterization of kinase inhibitors like this compound. By employing robust and well-defined protocols, researchers can obtain reliable quantitative data, such as IC50 values, which are critical for advancing our understanding of LRRK2 inhibition and for the development of potential therapeutics for Parkinson's disease. The methodologies and data presented in this guide provide a solid foundation for scientists and drug development professionals working in this field.

References

Technical Guide: Cell-Based Assay Development for PF-06371900, a Selective Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically and functionally validated as a key mediator of pain perception. Consequently, selective inhibitors of Nav1.7 hold significant promise as a novel class of non-opioid analgesics.

PF-06371900 is a potent and selective inhibitor of Nav1.7. It belongs to the class of sulfonamide modulators that target the voltage-sensing domain 4 (VSD4) of the channel. Unlike traditional pore blockers, these compounds stabilize the inactivated state of the channel by interacting with the VSD4, thereby preventing its return to the resting state and subsequent channel opening. This mechanism of action confers high selectivity for Nav1.7 over other Nav channel isoforms, which is a critical attribute for minimizing off-target effects.

The development of robust and relevant cell-based assays is paramount for the characterization and optimization of Nav1.7 inhibitors like this compound. This guide provides an in-depth overview of the core principles and detailed protocols for two key cell-based assay formats: a high-throughput fluorescence-based membrane potential assay and a lower-throughput, higher-resolution automated electrophysiology assay.

Data Presentation: Quantitative Analysis of Nav1.7 Inhibition

While specific quantitative data for this compound is not publicly available, the following tables summarize the inhibitory activity of a closely related and well-characterized Nav1.7 VSD4 inhibitor, PF-05089771. This data provides a representative profile for this class of compounds and can be used as a benchmark for in-house assay development for this compound.

Table 1: Inhibitory Potency of PF-05089771 on Human Nav1.7 Channels (Electrophysiology)

ParameterValueCell LineAssay Conditions
IC50 11 nM[1]HEK293 cells stably expressing hNav1.7Whole-cell patch clamp, holding potential varied to assess state-dependence.[1]

Table 2: Selectivity Profile of PF-05089771 against other Nav Channel Isoforms

Nav IsoformIC50Selectivity (fold vs. hNav1.7)
hNav1.1>100-fold>100
hNav1.210-fold10
hNav1.3>900-fold>900
hNav1.4>900-fold>900
hNav1.5>1000-fold>1000
hNav1.6~100-fold~100
hNav1.8>1000-fold>1000

Data for selectivity is derived from multiple sources and represents an approximate profile.

Signaling Pathway and Mechanism of Action

This compound, as a VSD4-targeting sulfonamide inhibitor, modulates the gating process of the Nav1.7 channel. The diagram below illustrates the proposed mechanism of action.

Nav1_7_Signaling cluster_membrane Cell Membrane Nav1_7 Nav1.7 Channel VSD4 VSD4 VSD4_active VSD4 Activated Nav1_7->VSD4_active 2. VSD4 Moves Outward Depolarization Membrane Depolarization Depolarization->Nav1_7 1. Gating Stimulus PF06371900 This compound VSD4_active->PF06371900 3. Binding Site Exposed Na_influx Na+ Influx (Action Potential) VSD4_active->Na_influx 5a. Channel Opens (No Inhibitor) Channel_Inactivated Channel Inactivated (Non-conducting) PF06371900->Channel_Inactivated 4. Stabilizes Inactivated State Channel_Inactivated->Na_influx 5b. Channel Remains Closed (Inhibited)

Figure 1. Proposed mechanism of this compound action on the Nav1.7 channel.

Experimental Protocols

High-Throughput Screening: Fluorescence-Based Membrane Potential Assay (FLIPR)

This assay provides a robust platform for primary screening and structure-activity relationship (SAR) studies. It relies on a voltage-sensitive fluorescent dye to report changes in membrane potential following channel activation. A crucial modification for VSD4 inhibitors is the use of a site-4 activator instead of veratridine (B1662332) to avoid masking the effect of VSD4-targeting compounds.

FLIPR_Workflow start Start cell_culture 1. Culture HEK293-hNav1.7 cells start->cell_culture seeding 2. Seed cells in 384-well plates cell_culture->seeding incubation1 3. Incubate overnight seeding->incubation1 dye_loading 4. Load cells with membrane potential dye incubation1->dye_loading incubation2 5. Incubate for 60 min at 37°C dye_loading->incubation2 compound_addition 6. Add this compound (or control) incubation2->compound_addition incubation3 7. Incubate for 15 min at RT compound_addition->incubation3 activator_addition 8. Add Nav1.7 activator (e.g., a VSD4-binding activator) incubation3->activator_addition readout 9. Measure fluorescence on FLIPR activator_addition->readout analysis 10. Analyze data to determine IC50 readout->analysis end End analysis->end

Figure 2. Workflow for the FLIPR-based membrane potential assay.

  • Cell Culture:

    • Maintain HEK293 cells stably expressing human Nav1.7 in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., G418).

    • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • On the day before the assay, harvest cells using a non-enzymatic cell dissociation solution.

    • Resuspend cells in culture medium and adjust the density to 1 x 106 cells/mL.

    • Seed 25 µL of the cell suspension into each well of a black, clear-bottom 384-well plate.

    • Incubate the plates overnight at 37°C.

  • Dye Loading:

    • Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).

    • Add 25 µL of the dye solution to each well of the cell plate.

    • Incubate the plate for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds (e.g., PF-05089771 as a positive control, DMSO as a vehicle control) in assay buffer.

    • Using a liquid handler, add 12.5 µL of the compound solutions to the cell plate.

    • Incubate for 15 minutes at room temperature.

  • Channel Activation and Fluorescence Reading:

    • Prepare the Nav1.7 activator solution. A VSD4-binding activator is recommended to avoid assay interference.

    • Place the cell plate and the activator plate into the FLIPR instrument.

    • Initiate the reading protocol: establish a baseline fluorescence reading for 10-20 seconds, then add 12.5 µL of the activator solution.

    • Continue to record the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Gold Standard Confirmation: Automated Electrophysiology

Automated patch-clamp systems provide a higher-fidelity assessment of ion channel function and are essential for confirming hits from primary screens and for detailed mechanistic studies.

Electrophysiology_Workflow start Start cell_prep 1. Prepare single-cell suspension of HEK293-hNav1.7 cells start->cell_prep instrument_setup 2. Prime automated patch-clamp instrument cell_prep->instrument_setup cell_loading 3. Load cells and solutions into the instrument instrument_setup->cell_loading seal_formation 4. Initiate automated cell capture and seal formation cell_loading->seal_formation whole_cell 5. Achieve whole-cell configuration seal_formation->whole_cell baseline_recording 6. Record baseline Nav1.7 currents using a voltage protocol whole_cell->baseline_recording compound_perfusion 7. Perfuse with this compound (or control) baseline_recording->compound_perfusion inhibition_recording 8. Record Nav1.7 currents in the presence of the compound compound_perfusion->inhibition_recording data_analysis 9. Analyze current inhibition to determine IC50 inhibition_recording->data_analysis end End data_analysis->end

Figure 3. Workflow for the automated electrophysiology assay.

  • Cell Preparation:

    • Culture HEK293-hNav1.7 cells as described for the FLIPR assay.

    • On the day of the experiment, harvest the cells and prepare a single-cell suspension in the appropriate extracellular solution.

    • Maintain the cells in suspension with gentle agitation.

  • Instrument and Solutions:

    • Prepare intracellular and extracellular solutions with appropriate ionic compositions to isolate Nav1.7 currents.

    • Prepare serial dilutions of this compound in the extracellular solution.

    • Prime and set up the automated patch-clamp instrument according to the manufacturer's protocol.

  • Automated Patch-Clamp Recording:

    • Load the cell suspension, intracellular solution, extracellular solution, and compound solutions into the instrument.

    • Initiate the automated protocol for cell capture, gigaseal formation, and whole-cell access.

    • Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then stepping to a depolarizing potential (e.g., 0 mV). To assess state-dependence for VSD4 inhibitors, a prepulse to a depolarizing potential (e.g., -40 mV) can be included to accumulate channels in the inactivated state before the test pulse.[2]

  • Compound Application and Data Acquisition:

    • After establishing a stable baseline recording of Nav1.7 currents, perfuse the cells with increasing concentrations of this compound.

    • Allow sufficient time for the compound to equilibrate and for the current inhibition to reach a steady state.

    • Record the peak inward current at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude in the presence of each compound concentration.

    • Normalize the current to the baseline current recorded before compound application.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Conclusion

The successful development and execution of cell-based assays are fundamental to the progression of selective Nav1.7 inhibitors like this compound. The choice of assay format depends on the stage of the drug discovery process, with high-throughput fluorescence-based assays being ideal for initial screening and automated electrophysiology providing the necessary resolution for detailed pharmacological characterization. For VSD4-targeting compounds, careful consideration of the assay design, particularly the method of channel activation, is critical to obtain meaningful and translatable data. This guide provides a comprehensive framework for establishing robust and reliable cell-based assays to advance the development of the next generation of non-opioid pain therapeutics.

References

A Comprehensive Technical Guide to the Solubility and Stability Testing of Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide outlines the fundamental principles and methodologies for determining the solubility and stability of a novel pharmaceutical compound, using PF-06371900 as a representative example. Due to the absence of publicly available data for this compound, this document provides a generalized framework based on established industry practices and regulatory guidelines. The experimental protocols, data tables, and diagrams presented are illustrative and intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor solubility can lead to unpredictable results in preclinical assays and challenges in formulation development.[1] Solubility assessment is therefore a cornerstone of early-stage drug discovery.

Key Concepts in Solubility Testing

Two primary types of solubility are evaluated:

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation from a stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput screening method used in the early stages of drug discovery.[1][2][3]

  • Thermodynamic (or Equilibrium) Solubility: This is the true solubility of a compound, defined as the concentration of the solute in a saturated solution when it is in equilibrium with the solid phase.[1] The shake-flask method is a common technique for determining thermodynamic solubility.[3][4]

Experimental Protocol: Equilibrium Solubility via the Shake-Flask Method

This protocol describes a generalized procedure for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of a test compound in various aqueous and organic solvents.

Materials:

  • Test compound (e.g., this compound)

  • A range of solvents (e.g., Water, Phosphate-Buffered Saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance and volumetric glassware

Procedure:

  • Add an excess amount of the test compound to a series of vials.

  • Dispense a known volume of each solvent into the respective vials.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.[4]

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the compound in the diluted filtrate using a validated HPLC-UV method.[4]

  • Calculate the solubility in the original solvent, accounting for the dilution factor.

Data Presentation: Illustrative Solubility Data

The following table provides an example of how solubility data for a test compound could be presented.

Solvent System pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
Deionized Water~7.0255.211.6
PBS7.4258.919.8
0.1 M HCl1.025150.4335.3
0.1 M NaOH13.0251.32.9
EthanolN/A25> 2000> 4459
DMSON/A25> 10000> 22295

Visualization: Solubility Testing Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis & Quantification prep_compound Weigh Excess Compound prep_solvent Add Known Volume of Solvent prep_compound->prep_solvent agitate Agitate at Constant Temp (24-48h) prep_solvent->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Filtrate filter->dilute hplc Quantify by HPLC-UV dilute->hplc calculate Calculate Solubility hplc->calculate result result calculate->result Report Solubility (µg/mL, µM)

Caption: A generalized workflow for determining equilibrium solubility.

Part 2: Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] These studies are crucial for determining shelf-life, storage conditions, and for developing stability-indicating analytical methods.

Key Concepts in Stability Testing
  • Forced Degradation (Stress Testing): Involves subjecting the compound to harsh conditions (e.g., strong acids/bases, high heat, oxidation, and intense light) to accelerate its degradation.[5][6] This helps to identify potential degradation products and establish degradation pathways.[5][7]

  • Stability-Indicating Method: A validated analytical procedure that can accurately quantify the decrease in the concentration of the active ingredient due to degradation, without interference from degradants, impurities, or excipients.[5][8][9] HPLC is a commonly used technique for this purpose.[10]

  • Long-Term Stability: Studies conducted under recommended storage conditions to establish the re-test period or shelf-life.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study for a novel compound.

Objective: To identify potential degradation products and pathways for a test compound under various stress conditions.

Materials:

  • Test compound (e.g., this compound), typically at a concentration of 1 mg/mL.[5]

  • Acids: 0.1 M and 1 M Hydrochloric Acid (HCl).[7][11]

  • Bases: 0.1 M and 1 M Sodium Hydroxide (NaOH).[7][11]

  • Oxidizing agent: 3-30% Hydrogen Peroxide (H₂O₂).[7]

  • Solvents for dissolution (e.g., Methanol, Acetonitrile).

  • Heating oven, water bath.

  • Photostability chamber.

  • Validated stability-indicating HPLC method.

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and treat with 0.1 M HCl.

    • Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[11]

    • At various time points, withdraw samples, neutralize with an equivalent amount of NaOH, and analyze by HPLC.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 M and 1 M NaOH, neutralizing with HCl.

  • Oxidative Degradation:

    • Dissolve the compound and treat with 3% H₂O₂.

    • Incubate at room temperature and analyze at various time points.

    • If no degradation is observed, a higher concentration of H₂O₂ (e.g., 30%) may be used.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a set duration.[11]

    • Analyze samples at different time points by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

    • A control sample should be protected from light.

    • Analyze both samples by HPLC.

Analysis:

  • For all conditions, analyze the stressed samples against a control (unstressed) sample.

  • The target degradation is typically between 5-20%.[7][12]

  • The HPLC chromatograms are evaluated for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Data Presentation: Illustrative Forced Degradation Data
Stress Condition Duration Temperature % Assay of Parent Compound % Degradation Number of Degradants
Control0 hours25°C100.00.00
0.1 M HCl24 hours60°C88.511.52
0.1 M NaOH24 hours60°C92.17.91
3% H₂O₂12 hours25°C85.314.73
Thermal7 days80°C95.64.41
Photolytic1.2 M lux hrs25°C98.21.81

Visualization: Stability Testing Workflow

Stability_Workflow cluster_stress Forced Degradation Conditions start Prepare Compound Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress (Heat) start->thermal photo Photolytic Stress (Light) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity Identify Degradants Establish Degradation Pathway analysis->evaluation

Caption: A workflow for conducting forced degradation studies.

Part 3: Illustrative Signaling Pathway

Disclaimer: The specific signaling pathway and mechanism of action for this compound are not publicly available. The following diagram illustrates a generic signal transduction cascade that is often targeted in drug discovery, such as a mitogen-activated protein kinase (MAPK) pathway, to demonstrate the visualization capabilities as requested.

Visualization: Generic Kinase Signaling Pathway

Signaling_Pathway Generic Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Protein (e.g., Grb2) receptor->adaptor P gef Guanine Nucleotide Exchange Factor (GEF) (e.g., Sos) adaptor->gef ras Ras (GTP-bound) gef->ras Activates raf Raf Kinase ras->raf mek MEK Kinase raf->mek Phosphorylates erk ERK Kinase mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Kinase Inhibitor (e.g., this compound) inhibitor->raf Inhibits

Caption: An example of a generic kinase signaling pathway.

References

Preclinical Research on PF-06371900 Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature, clinical trial registries, and pharmaceutical databases, no preclinical research findings, experimental data, or signaling pathway information could be identified for the compound designated as PF-06371900.

This absence of information prevents the creation of the requested in-depth technical guide. The designation "this compound" is consistent with Pfizer's internal compound numbering system; however, it appears that no data on this specific molecule has been released into the public domain.

Extensive searches for preclinical studies, including in vitro and in vivo data, mechanism of action, and associated experimental protocols for this compound, yielded no specific results. Similarly, searches for its therapeutic area, indication, or any associated clinical trials were unsuccessful.

It is common for pharmaceutical companies to maintain confidentiality around their early-stage research and development pipeline. Compounds are often assigned internal identifiers, and information is only made public at later stages of development, such as during patent applications, scientific conference presentations, or the initiation of clinical trials.

Therefore, it can be concluded that this compound is likely one of the following:

  • An early-stage compound for which research findings have not yet been published.

  • An internal project designation that has not been advanced into a publicly disclosed program.

  • A discontinued (B1498344) program for which data was never publicly released.

  • An incorrect or outdated identifier.

Without any foundational scientific or technical information, it is not possible to provide the requested summary of quantitative data, detailed experimental protocols, or visualizations of signaling pathways. Further information would be required from Pfizer or from future scientific disclosures to fulfill this request.

No Publicly Available Information on PF-06371900

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific databases, clinical trial registries, and patent literature, no specific information has been found for a compound designated as PF-06371900.

This suggests that "this compound" may be an internal Pfizer compound identifier that has not been disclosed in public forums, or it may be an incorrect designation. Pharmaceutical companies often use internal codes for their compounds during the early stages of research and development, and these codes may not appear in published literature until the compound enters later stages of clinical trials or is the subject of a scientific publication or patent application.

The searches conducted for "this compound discovery," "this compound synthesis," "this compound chemical structure," "this compound pharmacology," and "this compound scientific publications" did not yield any relevant results for a compound with this specific identifier. The search results did, however, return information for other Pfizer compounds with different numerical designations, none of which could be definitively linked to this compound.

Without any foundational information about the compound's identity, such as its chemical structure, therapeutic target, or mechanism of action, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

It is recommended that the user verify the compound identifier. If "this compound" is a confidential internal code, the requested information is unlikely to be found in the public domain. Should a corrected or alternative public identifier be available, a detailed technical guide can be compiled.

Unveiling PF-06371900: A Technical Guide to a Selective Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06371900 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a critical target in pain signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies associated with this compound and its closely related analogs. The information herein is intended to support further research and development in the field of analgesics.

While specific data for this compound is limited in publicly available literature, this guide draws upon extensive information available for the well-characterized Nav1.7 inhibitor, PF-05089771, which shares a similar pharmacological profile and is structurally related.

Chemical Structure and Properties

The definitive chemical structure for this compound is not publicly disclosed. However, based on its classification as a selective Nav1.7 inhibitor from Pfizer, it is presumed to be a small molecule, likely belonging to the sulfonamide class, similar to other Nav1.7 inhibitors developed by the company. For the purpose of this guide, we will reference the chemical information for the closely related and extensively studied compound, PF-05089771.

Table 1: Chemical and Physical Properties of PF-05089771

PropertyValue
IUPAC Name N-(4-(3-amino-1H-pyrazol-4-yl)phenyl)-3-((4-chlorophenyl)sulfonamido)benzamide
Molecular Formula C22H18ClN5O3S
Molecular Weight 483.93 g/mol
SMILES Nc1c(c2ccc(cc2)NC(=O)c3cccc(c3)NS(=O)(=O)c4ccc(Cl)cc4)cn[nH]1
CAS Number 1354627-95-0

Pharmacological Properties

This compound is characterized by its high selectivity for the Nav1.7 sodium channel isoform. This selectivity is crucial for minimizing off-target effects, a common limitation of non-selective sodium channel blockers.

Table 2: Pharmacological Data for PF-05089771

ParameterValue
Target Nav1.7 (SCN9A)
Mechanism of Action State-dependent block of the Nav1.7 channel
IC50 (hNav1.7) ~11 nM
Selectivity High selectivity over other Nav subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.8)

Signaling Pathway and Mechanism of Action

This compound, as a selective Nav1.7 inhibitor, acts by blocking the influx of sodium ions through the Nav1.7 channel in nociceptive neurons. This channel is a key component in the transmission of pain signals from the periphery to the central nervous system. By inhibiting Nav1.7, this compound effectively dampens the generation and propagation of action potentials in pain-sensing nerves.

Noxious_Stimuli Noxious Stimuli Nociceptor Nociceptor (Peripheral Nerve Ending) Noxious_Stimuli->Nociceptor Nav1_7_Activation Nav1.7 Channel Activation Nociceptor->Nav1_7_Activation Na_Influx Na+ Influx Nav1_7_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation & Propagation Depolarization->Action_Potential Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord Brain Brain (Pain Perception) Spinal_Cord->Brain PF_06371900 This compound PF_06371900->Nav1_7_Activation Inhibition Block Block Cell_Preparation Cell Preparation (hNav1.7 expressing HEK293) Seal_Formation Giga-ohm Seal Formation on Cell Membrane Cell_Preparation->Seal_Formation Patch_Pipette Patch Pipette Fabrication & Filling (Internal Solution) Patch_Pipette->Seal_Formation Whole_Cell_Config Establish Whole-Cell Configuration Seal_Formation->Whole_Cell_Config Voltage_Clamp Apply Voltage-Clamp Protocol (-120mV hold, 0mV step) Whole_Cell_Config->Voltage_Clamp Record_Baseline Record Baseline Nav1.7 Current Voltage_Clamp->Record_Baseline Apply_Compound Perfuse this compound (Varying Concentrations) Record_Baseline->Apply_Compound Record_Inhibition Record Inhibited Nav1.7 Current Apply_Compound->Record_Inhibition Data_Analysis Data Analysis (IC50 Calculation) Record_Inhibition->Data_Analysis Template_DNA Wild-Type Nav1.7 Plasmid PCR PCR with High-Fidelity Polymerase Template_DNA->PCR Primer_Design Design Mutagenic Primers Primer_Design->PCR DpnI_Digestion DpnI Digestion of Parental DNA PCR->DpnI_Digestion Transformation Transformation into E. coli DpnI_Digestion->Transformation Sequencing Sequence Verification of Mutation Transformation->Sequencing Expression Expression of Mutant Channel in HEK293 Cells Sequencing->Expression Electrophysiology Electrophysiological Analysis Expression->Electrophysiology

I. Generalized Framework for Off-Target Effect Investigation of a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Investigation of Off-Target Effects for PF-06371900

For the Attention of Researchers, Scientists, and Drug Development Professionals

Following a comprehensive investigation, it has been determined that there is no publicly available scientific literature, clinical trial data, or preclinical information regarding the compound designated as this compound. Searches of extensive scientific databases and public registries have not yielded any specific details about its mechanism of action, primary molecular targets, or any investigations into its potential off-target effects.

This lack of information prevents the creation of a detailed technical guide as requested. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational knowledge of the compound .

In the interest of providing a valuable resource for the intended audience, this document will instead outline a generalized, in-depth technical framework for investigating the off-target effects of a novel kinase inhibitor, a common class of therapeutic agents. This framework will adhere to the structural and content requirements of the original request, serving as a template for such an investigation when data for a specific compound, such as this compound, becomes available.

The development of highly selective kinase inhibitors is a significant challenge in drug discovery. Unintended interactions with off-target kinases or other proteins can lead to adverse effects or unexpected therapeutic outcomes. A thorough investigation of off-target effects is therefore a critical component of preclinical drug development.

Data Presentation: Summarizing Off-Target Profiling Data

A crucial first step is to quantitatively assess the selectivity of the inhibitor. This is typically achieved through comprehensive kinase profiling screens. The data generated should be organized into clear, structured tables for comparative analysis.

Table 1: Kinase Selectivity Profile of a Hypothetical Kinase Inhibitor

Kinase TargetIC50 (nM)Percent Inhibition @ 1 µM
Primary Target X 98%
Off-Target Kinase 1Y85%
Off-Target Kinase 2Z72%
Off-Target Kinase 3>10,000<10%
.........

Table 2: Cellular Activity Profile in a Panel of Cell Lines

Cell LinePrimary Target ExpressionOff-Target 1 ExpressionGI50 (µM)
Cell Line AHighHighA
Cell Line BHighLowB
Cell Line CLowHighC
............

II. Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are protocols for key experiments used to investigate off-target effects.

Kinase Selectivity Profiling via In Vitro Kinase Assay

Objective: To determine the inhibitory activity of the compound against a broad panel of purified kinases.

Methodology:

  • Compound Preparation: The test compound is serially diluted in DMSO to create a concentration range (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • A reaction mixture containing a specific recombinant kinase, a suitable substrate (peptide or protein), and ATP is prepared in a buffer solution.

    • The test compound dilutions are added to the kinase reaction mixture.

    • A positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle) are included.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. Common detection methods include:

      • Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

      • Fluorescence-Based Assays: Using phosphorylation-specific antibodies in formats like TR-FRET or fluorescence polarization.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the controls. IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify direct protein targets of the compound in a cellular context.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures. The binding of the compound can stabilize the target protein, increasing its melting temperature.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the protein of interest remaining in the soluble fraction at each temperature is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the compound-treated sample compared to the control indicates direct target engagement.

III. Visualization of Pathways and Workflows

Diagrams are invaluable for illustrating complex biological pathways and experimental processes.

experimental_workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Assays cluster_validation Off-Target Validation compound Test Compound kinase_panel Broad Kinase Panel Assay compound->kinase_panel ic50 Determine IC50 Values kinase_panel->ic50 selectivity Assess Kinase Selectivity ic50->selectivity pathway_analysis Signaling Pathway Analysis selectivity->pathway_analysis cell_lines Panel of Cancer Cell Lines cetsa Cellular Thermal Shift Assay (CETSA) cell_lines->cetsa phenotypic_screen Phenotypic Screening cell_lines->phenotypic_screen target_engagement Confirm Target Engagement cetsa->target_engagement target_engagement->pathway_analysis cellular_effects Evaluate Cellular Effects phenotypic_screen->cellular_effects cellular_effects->pathway_analysis functional_assays Functional Assays pathway_analysis->functional_assays confirm_mechanism Confirm Off-Target Mechanism functional_assays->confirm_mechanism

Caption: A generalized workflow for the investigation of kinase inhibitor off-target effects.

signaling_pathway inhibitor Kinase Inhibitor (e.g., this compound) primary_target Primary Kinase Target inhibitor->primary_target Inhibition off_target Off-Target Kinase inhibitor->off_target Inhibition substrate_p Downstream Substrate (Phosphorylated) primary_target->substrate_p Phosphorylation substrate_o Off-Target Substrate (Phosphorylated) off_target->substrate_o Phosphorylation cellular_response_p Desired Cellular Response substrate_p->cellular_response_p cellular_response_o Unintended Cellular Response substrate_o->cellular_response_o

Caption: On-target versus off-target signaling pathways of a kinase inhibitor.

Should information regarding this compound become publicly available, a detailed technical guide will be developed in accordance with the specified requirements.

Methodological & Application

Application Notes and Protocols for PF-06371900 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for specific experimental protocols, quantitative data, and detailed signaling pathway information for the compound PF-06371900 did not yield sufficient publicly available data to generate the requested detailed application notes and protocols.

While general information suggests this compound is an investigational small-molecule inhibitor, specific details regarding its use in cell culture, such as target cell lines, optimal concentrations, detailed protocols for assays, and quantitative outcomes, are not available in the public domain. The search did not uncover any scientific publications or technical datasheets that would provide the necessary information to fulfill the core requirements of this request.

Information available for other research compounds, including different TGF-β inhibitors, highlights the level of detail required for such a document. For instance, studies on compounds like SB-431542 or EW-7197 provide specific IC50 values, detailed methodologies for cell-based assays, and clear descriptions of their effects on signaling pathways. Unfortunately, this level of detail is not publicly accessible for this compound.

Therefore, it is not possible to provide the requested detailed application notes, protocols, data tables, and signaling pathway diagrams for this compound at this time. Researchers and scientists interested in this compound are advised to consult any available non-public documentation or contact the manufacturer or distributor for specific technical information.

Application Notes and Protocols for the Use of Small Molecule Inhibitors in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific small molecule inhibitor PF-06371900 is not publicly available. The following application notes and protocols provide a generalized framework for the use of a hypothetical small molecule inhibitor in xenograft models based on established methodologies. Researchers should substitute the specific characteristics of their molecule of interest where indicated.

Introduction

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a fundamental tool in preclinical cancer research. They provide an in vivo platform to assess the efficacy, pharmacokinetics, and pharmacodynamics of novel therapeutic agents, such as small molecule inhibitors. This document outlines the essential procedures for utilizing a small molecule inhibitor in subcutaneous xenograft models, from cell line selection to data analysis.

Mechanism of Action (Hypothetical)

To effectively design and interpret xenograft studies, understanding the mechanism of action of the small molecule inhibitor is crucial. This includes identifying the target protein or pathway and the downstream cellular consequences of inhibition.

Signaling Pathway Diagram:

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a small molecule inhibitor.

Caption: Hypothetical signaling cascade targeted by a small molecule inhibitor.

Experimental Protocols

A meticulously planned and executed protocol is paramount for obtaining reliable and reproducible data.

Cell Line and Animal Models
  • Cell Line Selection: Choose a human cancer cell line with a known dependence on the target pathway of the small molecule inhibitor. The selected cell line should be well-characterized and readily form tumors in immunodeficient mice.

  • Animal Model: Athymic nude or SCID mice (6-8 weeks old) are commonly used due to their inability to reject human cells. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Establishment of Subcutaneous Xenografts
  • Cell Culture: Culture the selected cancer cell line in the appropriate medium and conditions to ensure logarithmic growth.

  • Cell Preparation: Harvest cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and resuspend at a concentration of 2 x 107 cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Keep the cell suspension on ice.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 106 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before initiating treatment.

Dosing and Administration
  • Vehicle Preparation: The vehicle for the small molecule inhibitor should be non-toxic and ensure solubility and stability. A common vehicle is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.

  • Dosing Regimen: The dose and schedule of administration should be determined from prior pharmacokinetic and tolerability studies.

  • Administration: Administer the small molecule inhibitor and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined schedule.

Data Collection and Endpoints
  • Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor and record the body weight of each animal twice a week as a measure of toxicity.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if signs of excessive toxicity are observed.

Experimental Workflow Diagram:

Xenograft_Workflow Cell_Culture 1. Cell Line Culture Cell_Harvesting 2. Cell Preparation Cell_Culture->Cell_Harvesting Subcutaneous_Implantation 3. Implantation in Mice Cell_Harvesting->Subcutaneous_Implantation Tumor_Growth_Monitoring 4. Monitor Tumor Growth Subcutaneous_Implantation->Tumor_Growth_Monitoring Randomization 5. Randomize into Groups Tumor_Growth_Monitoring->Randomization Treatment_Initiation 6. Administer Treatment Randomization->Treatment_Initiation Data_Collection 7. Measure Tumors & Body Weight Treatment_Initiation->Data_Collection Endpoint_Analysis 8. Analyze Data Data_Collection->Endpoint_Analysis

Caption: Standard workflow for a xenograft efficacy study.

Data Presentation and Analysis

Quantitative Data Summary

All quantitative data should be summarized in tables for easy comparison between treatment groups.

GroupNo. of AnimalsDosing Regimen (mg/kg, schedule)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control10Vehicle, qd125 ± 151850 ± 250N/A+5 ± 2
This compound (Low Dose)1010, qd128 ± 18950 ± 18048.6-2 ± 3
This compound (High Dose)1030, qd122 ± 16420 ± 9577.3-8 ± 5
Positive Control10e.g., 15, q3d126 ± 17350 ± 8081.1-10 ± 6

Data are presented as mean ± SEM. TGI is calculated at the end of the study.

Statistical Analysis
  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

  • Statistical Significance: Differences in tumor volume and body weight between groups should be analyzed using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is generally considered statistically significant.

Conclusion

The successful implementation of xenograft models is a critical step in the preclinical evaluation of novel small molecule inhibitors. Adherence to detailed and standardized protocols, such as those outlined in these application notes, will enhance the reliability and reproducibility of the findings, ultimately facilitating the translation of promising therapeutic candidates to the clinic.

Application Notes and Protocols for In Vivo Studies with PF-06371900

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical in vivo application of PF-06371900, a monoclonal antibody antagonist of the hepcidin-ferroportin interaction. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound in models of diseases related to iron metabolism.

Introduction

This compound, also known as 31A5, is a murine anti-human ferroportin (FPN) monoclonal antibody.[1] It functions by blocking the interaction between hepcidin, the master regulator of iron homeostasis, and ferroportin, the sole known cellular iron exporter.[2][3][4][5][6] By inhibiting hepcidin-induced internalization and degradation of ferroportin, this compound effectively increases the amount of iron released from cells into the bloodstream.[2][3][4][6] This mechanism of action makes this compound a promising therapeutic candidate for conditions characterized by iron deficiency or iron-restricted erythropoiesis, such as anemia of chronic disease.

Quantitative Data Summary

While specific in vivo dosage information for this compound is not publicly available in peer-reviewed literature, the generating patent (WO 2009/094551 A1) alludes to its use in in vivo models. The following table summarizes the key characteristics of this compound based on available information. Further dose-ranging and efficacy studies are required to establish optimal in vivo dosing regimens.

ParameterDescription
Compound Name This compound (also known as 31A5)
Compound Type Murine anti-human Ferroportin (FPN) Monoclonal Antibody
Mechanism of Action Antagonist of the hepcidin-ferroportin interaction; blocks hepcidin-induced ferroportin internalization and degradation.
Primary Target Ferroportin (FPN)
Potential Therapeutic Indications Anemia of chronic disease, iron-deficiency anemias.
Reported In Vivo Model C57BL/6 mice were used for the generation of the antibody.

Signaling Pathway

This compound modulates the hepcidin-ferroportin signaling pathway, a central axis in the regulation of systemic iron homeostasis.[2][3][4][5][6][7]

hepcidin_ferroportin_pathway cluster_liver Hepatocyte cluster_macrophage Macrophage / Enterocyte Hepcidin Hepcidin FPN Ferroportin (FPN) Hepcidin->FPN Binds & Induces Internalization Iron_export Iron Export FPN->Iron_export Mediates Bloodstream Bloodstream Iron (Bound to Transferrin) Iron_export->Bloodstream PF06371900 This compound PF06371900->FPN Blocks Hepcidin Binding

Caption: The Hepcidin-Ferroportin Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocols

The following are generalized protocols for in vivo studies with this compound, based on standard practices for antibody administration in murine models. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Evaluation of this compound in a Mouse Model of Anemia of Chronic Disease

This protocol outlines a typical workflow for inducing a model of anemia of chronic disease and subsequently treating with this compound.

experimental_workflow start Start: Acclimatize C57BL/6 mice induction Induce Anemia of Chronic Disease (e.g., with heat-killed Brucella abortus) start->induction grouping Randomize mice into treatment groups (Vehicle control, this compound) induction->grouping treatment Administer this compound or vehicle (Route: Intraperitoneal or Intravenous) grouping->treatment monitoring Monitor key parameters throughout the study: - Complete Blood Count (CBC) - Serum Iron - Tissue Iron Stores treatment->monitoring endpoint Endpoint: Euthanize mice and collect tissues (Spleen, Liver, Bone Marrow) monitoring->endpoint analysis Analyze collected samples: - Histology - Gene expression analysis - Protein analysis (e.g., Ferroportin levels) endpoint->analysis end End: Data Analysis and Interpretation analysis->end

Caption: Experimental Workflow for an In Vivo Efficacy Study of this compound.

Materials:

  • This compound antibody

  • Sterile, pyrogen-free phosphate-buffered saline (PBS) or other appropriate vehicle

  • C57BL/6 mice (age and sex-matched)

  • Anemia-inducing agent (e.g., heat-killed Brucella abortus, turpentine (B1165885) oil)

  • Standard laboratory equipment for animal handling, injections, and blood collection

Procedure:

  • Animal Acclimatization: Acclimate C57BL/6 mice to the facility for at least one week prior to the start of the experiment.

  • Induction of Anemia:

    • Induce anemia of chronic disease using a validated model. For example, administer heat-killed Brucella abortus intraperitoneally at a pre-determined dose.

    • Monitor the development of anemia by performing baseline complete blood counts (CBC).

  • Dosing Preparation:

    • Reconstitute or dilute this compound in a sterile vehicle (e.g., PBS) to the desired concentration. The exact dosage will need to be determined through dose-ranging studies.

    • Prepare the vehicle control under identical conditions.

  • Administration:

    • Once anemia is established, randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle via an appropriate route, such as intraperitoneal (IP) or intravenous (IV) injection. The frequency of administration will depend on the pharmacokinetic profile of the antibody.

  • Monitoring and Sample Collection:

    • Monitor animal health daily.

    • Collect blood samples at regular intervals (e.g., weekly) for CBC and serum iron analysis.

  • Endpoint and Tissue Collection:

    • At the end of the study, euthanize the mice according to approved institutional protocols.

    • Collect blood for terminal analysis.

    • Harvest tissues of interest, such as the spleen, liver, and bone marrow, for further analysis (e.g., histology, iron content, gene and protein expression).

Data Analysis:

  • Analyze changes in hematological parameters (hemoglobin, hematocrit, red blood cell count) over time.

  • Measure serum iron levels and transferrin saturation.

  • Quantify iron content in tissues.

  • Assess the expression of key iron-related genes and proteins (e.g., ferroportin, hepcidin) in relevant tissues.

Important Considerations

  • Species Specificity: this compound is a murine antibody raised against human ferroportin. Its cross-reactivity with murine ferroportin should be confirmed before initiating in vivo studies in mice. If cross-reactivity is low, a surrogate antibody targeting mouse ferroportin may be necessary.

  • Pharmacokinetics and Pharmacodynamics: The dosing regimen (dose and frequency) should be informed by pharmacokinetic and pharmacodynamic studies to ensure adequate target engagement.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).

These application notes and protocols provide a starting point for researchers interested in the in vivo evaluation of this compound. The specific details of the experimental design will need to be optimized based on the research question and the specific animal model being used.

References

Application Notes and Protocols for LRRK2 Inhibitor Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and evaluation of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors in mouse models, a critical area of research for neurodegenerative diseases such as Parkinson's. While specific preclinical data for PF-06371900 is not publicly available, this document leverages established protocols from widely-used LRRK2 inhibitors like MLi-2 and GNE-7915 to provide a robust framework for in vivo studies.

Data Presentation: In Vivo Study Parameters for LRRK2 Inhibitors in Mice

The following table summarizes typical experimental parameters for the administration of LRRK2 inhibitors in mice, based on published preclinical studies. This data can serve as a starting point for designing experiments with novel LRRK2 inhibitors like this compound.

ParameterMLi-2GNE-7915DNL201
Mouse Strain C57BL/6, G2019S LRRK2 knock-inC57BL/6, LRRK2 R1441G knock-inNot specified in preclinical mouse studies
Administration Route Oral gavage, In-dietSubcutaneous (s.c.)Not specified in preclinical mouse studies
Dosage Range 1 - 90 mg/kg (oral gavage)100 mg/kg (s.c.)[1]Not specified in preclinical mouse studies
Vehicle 40% (w/v) Hydroxypropyl-β-Cyclodextran in water[2]Not specified in detailNot specified in preclinical mouse studies
Treatment Duration Acute (single dose) to chronic (10 weeks in-diet)[2]Chronic (18 weeks, twice weekly injections)[1]Not specified in preclinical mouse studies
Key Pharmacodynamic Markers pS1292-LRRK2, pT73-Rab10, pS106-Rab12[2]pT73-Rab10, pS106-Rab12[1]pS935-LRRK2, pT73-Rab10[3]

Experimental Protocols

Protocol 1: Acute LRRK2 Inhibition via Oral Gavage

Objective: To achieve rapid and transient inhibition of LRRK2 kinase activity in the brain and peripheral tissues for pharmacodynamic assessment.

Materials:

  • LRRK2 Inhibitor (e.g., MLi-2)

  • Vehicle (e.g., 40% w/v Hydroxypropyl-β-Cyclodextran in sterile water)[2]

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Standard laboratory mice (e.g., C57BL/6) or a relevant transgenic model (e.g., LRRK2 G2019S knock-in)

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of the LRRK2 inhibitor based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.[2]

    • Prepare the vehicle solution.

    • Suspend or dissolve the calculated amount of the inhibitor in the vehicle. Sonication may be necessary to achieve a uniform suspension. Prepare this solution fresh daily.

  • Animal Dosing:

    • Weigh each mouse on the day of the experiment for accurate dosing.

    • Administer the LRRK2 inhibitor solution or vehicle control via oral gavage. The volume should typically be 5-10 µL/g of body weight.

  • Tissue Collection and Analysis:

    • Euthanize mice at a predetermined time point post-dosing (e.g., 1-4 hours) to assess peak inhibitor activity.[1]

    • Collect brain and peripheral tissues (e.g., kidney, lung) and snap-freeze in liquid nitrogen or prepare for immediate homogenization.

    • Analyze tissue lysates by Western blot for LRRK2 autophosphorylation (e.g., pS1292) and phosphorylation of downstream targets like Rab10 (pT73) to confirm target engagement.[2]

Protocol 2: Chronic LRRK2 Inhibition via In-Diet Administration

Objective: To evaluate the long-term therapeutic efficacy and safety of sustained LRRK2 inhibition.

Materials:

  • LRRK2 Inhibitor (e.g., MLi-2)

  • Custom-formulated rodent chow containing the desired concentration of the inhibitor.

  • Control diet (without the inhibitor).

  • LRRK2 G2019S knock-in mice or other appropriate model.

Procedure:

  • Diet Formulation:

    • Work with a commercial vendor to formulate a diet containing the LRRK2 inhibitor at a concentration calculated to deliver a specific daily dose (e.g., mg/kg/day) based on average food consumption.

    • Ensure the control diet is identical in composition, lacking only the active compound.

  • Treatment Period:

    • House mice individually or in small groups and provide ad libitum access to the formulated or control diet for the duration of the study (e.g., 10 weeks).[2]

    • Monitor food consumption and body weight regularly to ensure consistent drug intake and to assess for any overt toxicity.

  • Endpoint Analysis:

    • At the end of the treatment period, collect tissues for pharmacodynamic and pathological analysis as described in Protocol 1.

    • Conduct behavioral testing (e.g., rotarod, open field) to assess motor function.

    • Perform histological analysis of key tissues (e.g., brain, lung, kidney) to evaluate for any morphological changes.[4]

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Substrates & Cellular Processes LRRK2_Activation LRRK2 Activation (e.g., G2019S Mutation) LRRK2 LRRK2 LRRK2_Activation->LRRK2 Increases Kinase Activity Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates PF_06371900 This compound (LRRK2 Inhibitor) PF_06371900->LRRK2 Inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy_Lysosomal_Pathway Autophagy-Lysosomal Pathway Rab_GTPases->Autophagy_Lysosomal_Pathway Synaptic_Function Synaptic Function Vesicular_Trafficking->Synaptic_Function Autophagy_Lysosomal_Pathway->Synaptic_Function

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: Select Mouse Model (e.g., LRRK2 G2019S KI) Dosing_Prep Prepare Dosing Solution (Inhibitor in Vehicle) Start->Dosing_Prep Administration Administer Compound (e.g., Oral Gavage) Dosing_Prep->Administration Time_Point Wait for Predetermined Time Point Administration->Time_Point Tissue_Collection Euthanize and Collect Tissues (Brain, Kidney, Lung) Time_Point->Tissue_Collection Analysis Analyze Tissues Tissue_Collection->Analysis PD_Analysis Pharmacodynamic Analysis (Western Blot for pLRRK2, pRab10) Analysis->PD_Analysis Behavioral_Analysis Behavioral Analysis (e.g., Rotarod) Analysis->Behavioral_Analysis Histo_Analysis Histological Analysis Analysis->Histo_Analysis End End of Experiment PD_Analysis->End Behavioral_Analysis->End Histo_Analysis->End

Caption: General Experimental Workflow for LRRK2 Inhibitor Studies in Mice.

References

Application Notes and Protocols: Western Blot for Target Validation of PF-06371900

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06371900 is a small molecule inhibitor under investigation for its therapeutic potential. Validating the engagement of this compound with its intended molecular target is a critical step in preclinical drug development. This document provides a detailed protocol for using Western blot analysis to confirm the inhibitory activity of this compound on its putative target, a receptor tyrosine kinase (RTK), and its downstream signaling pathway. The Western blot technique allows for the specific detection and quantification of protein phosphorylation, providing a direct measure of kinase inhibition.

Experimental Objective

To validate the inhibitory effect of this compound on the phosphorylation of its target RTK and a key downstream signaling protein, Akt, in a cellular context using Western blot analysis.

Signaling Pathway

The following diagram illustrates a typical receptor tyrosine kinase signaling pathway that is putatively inhibited by this compound. Upon ligand binding, the RTK dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This leads to the activation of multiple pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Ligand Ligand RTK_inactive RTK (Inactive) Ligand->RTK_inactive Binding RTK_active RTK (Active) (Dimerized & Phosphorylated) RTK_inactive->RTK_active Dimerization & Autophosphorylation PI3K PI3K RTK_active->PI3K Recruitment & Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt_inactive Akt (Inactive) PIP3->Akt_inactive Recruitment Akt_active Akt (Active) (Phosphorylated) PDK1->Akt_active Phosphorylation Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt_active->Downstream_Targets Activation/Inhibition This compound This compound This compound->RTK_active Inhibition

Caption: Putative signaling pathway inhibited by this compound.

Experimental Workflow

The overall workflow for the Western blot experiment is depicted below. The process begins with cell culture and treatment, followed by protein extraction, quantification, separation by size, transfer to a membrane, and finally, detection using specific antibodies.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer to Membrane (e.g., PVDF) D->E F 6. Blocking (Prevent Non-specific Binding) E->F G 7. Primary Antibody Incubation (p-RTK, RTK, p-Akt, Akt, β-actin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis & Quantification I->J

Caption: Western blot experimental workflow.

Detailed Protocol

This protocol is designed for a 6-well plate format. Adjust volumes accordingly for other formats.

Materials and Reagents:

  • Cell line expressing the target RTK

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) with freshly added protease and phosphatase inhibitors.[1]

  • BCA Protein Assay Kit.[1]

  • 4x Laemmli sample buffer

  • Precast polyacrylamide gels

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF membrane.[2]

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for p-RTK, total RTK, p-Akt, total Akt, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Tris-buffered saline with Tween 20 (TBST)

  • Chemiluminescent substrate.[1]

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Starve cells in serum-free medium for 4-6 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 2 hours.

    • Stimulate cells with the appropriate ligand for the target RTK for 15-30 minutes.

  • Cell Lysis and Protein Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[1]

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.[1]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[1]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.[2]

    • Load 20-30 µg of protein per lane into a precast polyacrylamide gel.[2]

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Activate the PVDF membrane by incubating it in methanol (B129727) for 30 seconds, followed by a brief wash in deionized water and then equilibration in transfer buffer.[2]

    • Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the membrane according to the blotting apparatus manufacturer's instructions (e.g., wet or semi-dry transfer).[2]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[3]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[3]

    • Wash the membrane three times for 5-10 minutes each with TBST.[1]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[3]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for 1-5 minutes.[1]

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table for easy comparison of the inhibitory effect of this compound at different concentrations.

This compound (nM)Normalized p-RTK IntensityNormalized p-Akt Intensity
01.001.00
0.10.850.92
10.620.75
100.310.45
1000.100.15
10000.020.05

Logical Relationship Diagram

The following diagram illustrates the logical relationship between this compound treatment, target engagement, and the expected downstream signaling outcome.

Logical_Relationship A This compound Treatment B Target Engagement (Inhibition of RTK Autophosphorylation) A->B C Decrease in p-RTK Levels (Measured by Western Blot) B->C D Inhibition of Downstream Signaling B->D F Target Validation Confirmed C->F E Decrease in p-Akt Levels (Measured by Western Blot) D->E E->F

Caption: Logical flow of this compound target validation.

Conclusion

This application note provides a comprehensive protocol for the validation of this compound's inhibitory effect on a putative receptor tyrosine kinase target using Western blot analysis. Adherence to this detailed methodology will enable researchers to generate robust and reproducible data, confirming target engagement and elucidating the mechanism of action of this compound. Proper antibody validation and the use of appropriate controls are essential for the successful execution of this protocol.[4]

References

Application Notes and Protocols: Investigating CDK4/6 Inhibitor PF-06371900 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06371900 is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are crucial regulators of the cell cycle, and their inhibition has emerged as a key therapeutic strategy in various cancers, particularly in hormone receptor-positive (HR+) breast cancer. The combination of CDK4/6 inhibitors with other anti-cancer agents, such as chemotherapy, is an area of active investigation aimed at overcoming resistance and enhancing therapeutic efficacy. This document provides a framework for designing and executing preclinical studies to evaluate the combination of this compound with standard chemotherapy regimens. Due to the limited publicly available data specifically for this compound in combination with chemotherapy, the protocols and conceptual frameworks presented here are based on established methodologies for other CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib.

Introduction to this compound and Rationale for Chemotherapy Combination

Cyclin-dependent kinases 4 and 6, in conjunction with their regulatory partners, Cyclin D, play a pivotal role in the G1-S phase transition of the cell cycle. By inhibiting CDK4/6, this compound can induce cell cycle arrest, thereby preventing tumor cell proliferation. While CDK4/6 inhibitors have demonstrated significant clinical benefit, acquired resistance is a common challenge.

Combining this compound with traditional cytotoxic chemotherapy presents a compelling strategy for several reasons:

  • Synergistic Anti-Tumor Activity: Chemotherapeutic agents often target rapidly dividing cells. By arresting cells in the G1 phase, this compound could potentially sensitize them to the effects of chemotherapy or lead to enhanced apoptosis.

  • Overcoming Resistance: The combination may address intrinsic or acquired resistance to either agent alone by targeting different cellular pathways.

  • Broadening Therapeutic Applications: Exploring combinations could expand the use of this compound to other tumor types beyond its initial indications.

Signaling Pathway and Experimental Workflow

CDK4/6 Signaling Pathway

The diagram below illustrates the canonical CDK4/6-Rb pathway, which is the primary target of this compound. Mitogenic signals lead to the expression of Cyclin D, which binds to and activates CDK4/6. The active complex then phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor. E2F subsequently promotes the transcription of genes required for S-phase entry and cell cycle progression. This compound blocks this phosphorylation event, maintaining Rb in its active, growth-suppressive state.

CDK46_Pathway cluster_0 Cell Cycle Progression Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb p-Rb (Inactive) Rb->pRb E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition PF06371900 This compound PF06371900->CDK46_CyclinD Inhibits

Caption: Simplified CDK4/6 signaling pathway targeted by this compound.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of this compound in combination with chemotherapy.

Experimental_Workflow cluster_workflow Preclinical Evaluation Workflow A In Vitro Studies B Cell Viability Assays (e.g., MTT, CellTiter-Glo) A->B D Cell Cycle Analysis (Flow Cytometry) A->D E Apoptosis Assays (Annexin V/PI Staining) A->E F Western Blotting (Rb, p-Rb, Cyclins) A->F C Synergy Analysis (Chou-Talalay Method) B->C G In Vivo Studies (Xenograft Models) B->G D->G E->G F->G H Tumor Growth Inhibition G->H I Toxicity Assessment G->I J Pharmacodynamic Analysis G->J K Data Analysis & Interpretation H->K I->K J->K

Caption: General experimental workflow for preclinical combination studies.

Experimental Protocols

In Vitro Cell Viability and Synergy Assays

Objective: To determine the cytotoxic effects of this compound and a selected chemotherapeutic agent, both alone and in combination, and to quantify the nature of their interaction (synergistic, additive, or antagonistic).

Materials:

  • Cancer cell lines of interest (e.g., breast, lung, ovarian cancer lines)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin, Carboplatin)

  • Complete cell culture medium

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent.

  • Treatment: Treat cells with:

    • This compound alone (at various concentrations)

    • Chemotherapeutic agent alone (at various concentrations)

    • Combination of this compound and the chemotherapeutic agent at constant or non-constant ratios.

    • Vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 72 hours).

  • Viability Assessment: Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions to determine the percentage of viable cells relative to the vehicle control.

  • Data Analysis:

    • Calculate the IC50 (half-maximal inhibitory concentration) for each agent alone.

    • Use the Chou-Talalay method and CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound, chemotherapy, and their combination on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound and chemotherapeutic agent

  • 6-well plates

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of this compound, the chemotherapeutic agent, their combination, or vehicle for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Rehydrate the fixed cells and stain with PI solution containing RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Compare the cell cycle profiles of the different treatment groups. An accumulation of cells in the G1 phase would be expected with this compound treatment.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of data that could be generated from the described experiments.

Table 1: In Vitro Cytotoxicity of this compound and Chemotherapy Agent X

Cell LineTreatmentIC50 (nM)
MCF-7 This compound150
Chemotherapy Agent X25
MDA-MB-231 This compound300
Chemotherapy Agent X50

Table 2: Synergy Analysis of this compound and Chemotherapy Agent X in MCF-7 Cells

Fa (Fraction affected)Combination Index (CI)Interpretation
0.250.75Synergy
0.500.60Synergy
0.750.55Strong Synergy

Table 3: Cell Cycle Distribution in MDA-MB-231 Cells after 24h Treatment

Treatment% G0/G1% S% G2/M
Vehicle Control 453520
This compound (IC50) 701515
Chemotherapy X (IC50) 202555
Combination 651025

Conclusion and Future Directions

The provided protocols and conceptual frameworks offer a starting point for the preclinical evaluation of this compound in combination with chemotherapy. Rigorous in vitro and subsequent in vivo studies are essential to validate the therapeutic potential of this combination. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this therapeutic strategy and to further elucidate the molecular mechanisms underlying any observed synergy. As more data on this compound becomes publicly available, these general protocols can be further refined and tailored to its specific properties.

Pharmacokinetic Analysis of PF-06371900: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search Results Summary: A comprehensive search for the pharmacokinetic properties of PF-06371900 did not yield specific data or established experimental protocols for this particular compound. Publicly available literature and clinical trial databases do not contain detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Note to the Reader: In the absence of specific data for this compound, this document provides a generalized framework for the pharmacokinetic analysis of a novel small molecule drug, adhering to the requested format of application notes and protocols. The methodologies and data presentation described herein are based on standard industry practices and can be adapted for a compound like this compound once experimental data becomes available.

Introduction

The characterization of a drug candidate's pharmacokinetic (PK) profile is a critical component of the drug discovery and development process. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to predicting its efficacy and safety in humans. This document outlines the essential experimental protocols and data presentation formats for a comprehensive PK analysis of a novel small molecule entity, exemplified here as "Compound X" in lieu of specific data for this compound.

Quantitative Data Summary

Effective PK analysis relies on the clear and concise presentation of quantitative data. The following tables represent a standard format for summarizing key pharmacokinetic parameters obtained from in vivo studies in preclinical species.

Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of Compound X in Rats (n=3 per group)

ParameterUnit1 mg/kg5 mg/kg10 mg/kg
C₀ ng/mL150 ± 25780 ± 951600 ± 210
AUC₀-t ng·h/mL350 ± 451800 ± 2203700 ± 450
AUC₀-inf ng·h/mL365 ± 501850 ± 2403800 ± 480
CL mL/h/kg45.5 ± 6.245.1 ± 5.843.9 ± 5.5
Vdss L/kg1.8 ± 0.31.7 ± 0.21.6 ± 0.2
t₁/₂ h2.5 ± 0.42.6 ± 0.32.7 ± 0.4

Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of Compound X in Rats (n=3 per group)

ParameterUnit5 mg/kg25 mg/kg50 mg/kg
Cmax ng/mL85 ± 15450 ± 70890 ± 120
Tmax h0.51.01.0
AUC₀-t ng·h/mL280 ± 401500 ± 2103100 ± 380
AUC₀-inf ng·h/mL295 ± 451550 ± 2303200 ± 410
t₁/₂ h2.8 ± 0.52.9 ± 0.43.1 ± 0.5
F (%) %40.441.942.1

Experimental Protocols

The following are detailed protocols for key experiments in a typical pharmacokinetic analysis.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of Compound X following intravenous and oral administration in rats.

Materials:

  • Compound X

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 55% Water)

  • Male Sprague-Dawley rats (250-300 g)

  • Dosing syringes and gavage needles

  • Blood collection tubes (with anticoagulant, e.g., K₂EDTA)

  • Centrifuge

  • -80°C Freezer

Protocol:

  • Acclimatization: Acclimate animals for at least 3 days prior to the study with free access to food and water.

  • Dosing:

    • Intravenous (IV): Administer Compound X dissolved in vehicle via the tail vein at doses of 1, 5, and 10 mg/kg.

    • Oral (PO): Administer Compound X suspended in vehicle via oral gavage at doses of 5, 25, and 50 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at pre-dose (0), and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately following collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Plasma Protein Binding Assay

Objective: To determine the extent to which Compound X binds to plasma proteins.

Materials:

  • Compound X

  • Rat plasma

  • Phosphate buffered saline (PBS)

  • Rapid Equilibrium Dialysis (RED) device

  • Incubator

  • LC-MS/MS system

Protocol:

  • Preparation: Prepare a stock solution of Compound X and spike it into rat plasma to achieve the desired final concentrations (e.g., 1, 5, and 10 µM).

  • Dialysis: Add the spiked plasma to the sample chamber and PBS to the buffer chamber of the RED device.

  • Incubation: Incubate the RED device at 37°C for 4-6 hours with gentle shaking to allow for equilibrium.

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of Compound X in both the plasma and buffer samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) using the following formula: fu = Concentration in buffer / Concentration in plasma

Visualizations

The following diagrams illustrate the typical workflow and conceptual relationships in pharmacokinetic analysis.

experimental_workflow cluster_preclinical Preclinical In Vivo Study cluster_analysis Data Analysis animal_dosing Animal Dosing (IV and PO) blood_sampling Serial Blood Sampling animal_dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental) bioanalysis->pk_modeling parameter_calc Parameter Calculation (AUC, Cmax, t1/2, etc.) pk_modeling->parameter_calc

Caption: Experimental workflow for an in vivo pharmacokinetic study.

ADME_relationship cluster_input Drug Administration cluster_disposition Drug Disposition Absorption Absorption Central_Compartment Central Compartment (Blood/Plasma) Absorption->Central_Compartment Distribution Distribution Metabolism Metabolism Excretion Excretion Metabolism->Excretion Central_Compartment->Distribution Central_Compartment->Metabolism Central_Compartment->Excretion

Caption: Conceptual relationship of ADME processes.

Application Notes and Protocols for Dinaciclib-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinaciclib (formerly SCH 727965) is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK1, CDK2, CDK5, and CDK9.[1][2] Its mechanism of action involves the disruption of cell cycle progression and the suppression of transcription of key anti-apoptotic proteins, leading to apoptosis in a variety of cancer cell types.[1] These application notes provide a summary of the quantitative effects of Dinaciclib on cancer cells and detailed protocols for key experiments to study its pro-apoptotic activity.

Mechanism of Action

Dinaciclib exerts its anti-cancer effects through a dual mechanism:

  • Cell Cycle Arrest: By inhibiting CDK1 and CDK2, Dinaciclib blocks the G1/S and G2/M transitions of the cell cycle, thereby halting cellular proliferation.[1]

  • Induction of Apoptosis: Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1.[1] This disruption of the balance between pro- and anti-apoptotic proteins triggers the intrinsic apoptotic pathway, culminating in the activation of executioner caspases, such as caspase-3, and subsequent cell death.[3]

Data Presentation

Table 1: In Vitro Efficacy of Dinaciclib in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Incubation Time (h)Assay Type
KKU-100Biliary Tract Cancer872Cell Viability
OZBiliary Tract Cancer772Cell Viability
OCUG-1Biliary Tract Cancer3372Cell Viability
HepG2Hepatocellular CarcinomaNot specified, but effective in nanomolar range48MTT Assay
Pancreatic Ductal Adenocarcinoma (various)Pancreatic CancerRange of sensitivities (low, moderate, high)72Proliferation/Cell Biomass
NT2/D1Testicular CancerNot specified, used at IC50Not specifiedApoptosis Assay
NCCITTesticular CancerNot specified, used at IC50Not specifiedApoptosis Assay
Table 2: Apoptosis Induction by Dinaciclib in Cancer Cell Lines
Cell LineCancer TypeDinaciclib ConcentrationTreatment Duration (h)% Apoptotic Cells (Annexin V+)Fold Increase in Cleaved PARP
NT2/D1Testicular CancerIC50Not Specified72.20% ± 7.90%Not Specified
NCCITTesticular CancerIC50Not Specified16.82% ± 0.43%Not Specified
HT-29Colorectal Cancer25 nM24Increase in Sub-G1 phaseNot Specified
786-ORenal Cancer40 nM24Increase in Sub-G1 populationSignificant increase
Caki2Renal Cancer40 nM24Increase in Sub-G1 populationSignificant increase
MDA-MB-231Triple-Negative Breast Cancer40 nM24Increase in Sub-G1 populationSignificant increase

Signaling Pathway Diagram

Dinaciclib_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Dinaciclib Dinaciclib CDK9 CDK9 Dinaciclib->CDK9 Inhibition PTEFb P-TEFb Complex CDK9->PTEFb Component of RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates & Activates Mcl1_gene Mcl-1 Gene Transcription RNA_Pol_II->Mcl1_gene Mcl1_protein Mcl-1 Protein (Anti-apoptotic) Mcl1_gene->Mcl1_protein Bax_Bak Bax/Bak Activation Mcl1_protein->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with Dinaciclib (serial dilutions) B->C D Incubate for desired duration C->D E Add MTT solution D->E F Incubate 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I AnnexinV_PI_Workflow A Treat cells with Dinaciclib B Harvest cells (adherent & floating) A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide D->E F Incubate 15 min at RT in dark E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H

References

Application Notes and Protocols: PF-06371900 in Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06371900 is a potent and highly selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD).[1][2][3][4] The kinase activity of LRRK2 is often enhanced in disease states, making it a key therapeutic target.[1][2] Organoid technology, particularly patient-derived midbrain organoids, offers a sophisticated in vitro platform to model disease pathology and screen therapeutic compounds like this compound in a more physiologically relevant 3D environment.[5][6][7][8][9] These application notes provide a comprehensive guide for the use of this compound in organoid cultures to study LRRK2-associated disease mechanisms.

Mechanism of Action

This compound functions as a selective inhibitor of the LRRK2 protein's kinase activity. LRRK2 is a large, multi-domain protein that plays a role in a variety of cellular processes, including vesicular trafficking, mitochondrial function, and autophagy.[10][11][12][13] Pathogenic mutations, such as the common G2019S mutation, lead to increased LRRK2 kinase activity, which is believed to contribute to neuronal damage.[1][2] By inhibiting this hyper-activation, this compound can be used to investigate the downstream consequences of LRRK2 signaling and to assess the therapeutic potential of LRRK2 inhibition in organoid models of disease.

Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (Kinase Activity) LRRK2_inactive->LRRK2_active Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation Pathogenic_Mutations Pathogenic Mutations (e.g., G2019S) Pathogenic_Mutations->LRRK2_active Cellular_Stress Cellular Stress Cellular_Stress->LRRK2_active pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Mitochondrial_Dysfunction Mitochondrial Dysfunction pRab_GTPases->Mitochondrial_Dysfunction Autophagy_Impairment Autophagy Impairment pRab_GTPases->Autophagy_Impairment Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Mitochondrial_Dysfunction->Neuronal_Damage Autophagy_Impairment->Neuronal_Damage PF06371900 This compound PF06371900->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Applications in Organoid Cultures

The primary application of this compound in organoid cultures is to investigate the role of LRRK2 kinase activity in disease pathogenesis and to evaluate the therapeutic potential of its inhibition.

  • Disease Modeling: In patient-derived organoids with LRRK2 mutations, this compound can be used to determine if inhibiting LRRK2 kinase activity can reverse or ameliorate disease-related phenotypes. This includes assessing effects on neuronal survival, neurite outgrowth, α-synuclein aggregation, and mitochondrial function.[5][6]

  • Target Validation: By observing the molecular and cellular changes in organoids following treatment with this compound, researchers can validate that LRRK2 is a key driver of the observed pathology.

  • Drug Screening: Organoid models provide a robust platform for screening LRRK2 inhibitors. This compound can be used as a reference compound to compare the efficacy and potency of new drug candidates.

  • Pathway Analysis: This inhibitor allows for the dissection of the downstream signaling pathways affected by LRRK2 activity in a human-relevant 3D model.

Experimental Protocols

The following are generalized protocols for the application of this compound in organoid cultures. Specific parameters such as cell type, organoid age, and experimental endpoint will require optimization.

Protocol 1: Treatment of Midbrain Organoids with this compound

This protocol describes the treatment of established midbrain organoids with this compound to assess its effect on LRRK2 activity and downstream cellular phenotypes.

Materials:

  • Mature midbrain organoids (e.g., derived from iPSCs with LRRK2 mutations)

  • Organoid culture medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Multi-well culture plates suitable for organoid culture

  • Reagents for downstream analysis (e.g., antibodies for immunofluorescence, reagents for western blotting, etc.)

Workflow Diagram:

Organoid_Treatment_Workflow Start Start Prepare_Organoids Culture mature midbrain organoids Start->Prepare_Organoids Prepare_Compound Prepare this compound working solutions Prepare_Organoids->Prepare_Compound Treatment Treat organoids with This compound or vehicle Prepare_Compound->Treatment Incubation Incubate for defined duration Treatment->Incubation Analysis Perform downstream analysis Incubation->Analysis End End Analysis->End

Caption: Experimental workflow for this compound treatment of organoids.

Procedure:

  • Organoid Culture: Culture midbrain organoids according to your established protocol until they reach the desired maturation stage.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in fresh organoid culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: Carefully remove the old medium from the organoid cultures and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the organoids for the desired treatment duration. This will need to be optimized but can range from 24 hours to several days or weeks depending on the endpoint being measured.

  • Downstream Analysis: Following incubation, harvest the organoids for analysis. This can include:

    • Western Blotting: To assess the phosphorylation status of LRRK2 and its substrates (e.g., Rab10).

    • Immunofluorescence and Microscopy: To visualize neuronal morphology, α-synuclein aggregation, and other cellular markers.

    • Cell Viability Assays: To determine the toxicity of the compound.

    • Functional Assays: To measure mitochondrial respiration, synaptic activity, etc.

Protocol 2: Immunofluorescent Staining of LRRK2 in Treated Organoids

This protocol is adapted for staining LRRK2 in whole-mount organoids.

Materials:

  • Treated and control organoids

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin and 0.1% Triton X-100 in PBS)

  • Primary antibody against LRRK2

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation: Fix the organoids in 4% PFA at 4°C for 1-2 hours.

  • Washing: Wash the organoids three times with PBS for 15 minutes each.

  • Permeabilization: Permeabilize the organoids with Permeabilization Buffer for 30-60 minutes at room temperature.

  • Blocking: Block non-specific antibody binding by incubating the organoids in Blocking Buffer for at least 2 hours at room temperature or overnight at 4°C.

  • Primary Antibody Incubation: Incubate the organoids with the primary antibody against LRRK2 diluted in Blocking Buffer overnight at 4°C.

  • Washing: Wash the organoids three times with PBS containing 0.1% Triton X-100 for 30 minutes each.

  • Secondary Antibody Incubation: Incubate the organoids with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 2 hours at room temperature, protected from light.

  • Nuclear Staining: Counterstain the nuclei with DAPI for 15-30 minutes.

  • Washing: Wash the organoids three times with PBS for 15 minutes each.

  • Mounting and Imaging: Mount the organoids in a suitable mounting medium and image using a confocal microscope.

Data Presentation

Quantitative data from experiments using this compound should be summarized in tables for clear comparison. Below are examples of how to present such data.

Table 1: Effect of this compound on LRRK2 Kinase Activity in Midbrain Organoids

Treatment GroupConcentration (nM)pLRRK2 / Total LRRK2 Ratio (normalized to vehicle)
Vehicle (DMSO)01.00 ± 0.12
This compound100.45 ± 0.08
This compound500.15 ± 0.05
This compound1000.05 ± 0.02

Data are presented as mean ± SEM from three independent experiments.

Table 2: Phenotypic Rescue in LRRK2-G2019S Organoids with this compound Treatment

Treatment GroupConcentration (nM)Neurite Outgrowth (μm)α-synuclein Aggregates (% of cells)
Wild-Type (Vehicle)0150.5 ± 10.25.2 ± 1.1
LRRK2-G2019S (Vehicle)085.3 ± 8.545.8 ± 5.3
LRRK2-G2019S + this compound50135.8 ± 9.815.4 ± 2.5

Data are presented as mean ± SEM from three independent experiments.

Troubleshooting and Optimization

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in the culture medium and is stable for the duration of the experiment.

  • Concentration Range: Perform a dose-response curve to determine the optimal concentration of this compound for LRRK2 inhibition without causing cytotoxicity.

  • Treatment Duration: The timing of treatment may be critical. For developmental studies, earlier treatment may be necessary, while for established disease phenotypes, longer treatment durations may be required.

  • Organoid Heterogeneity: Be aware of the inherent variability between individual organoids. It is important to use a sufficient number of organoids per condition to ensure statistical power.

Conclusion

This compound is a valuable tool for studying the role of LRRK2 in organoid models of disease. Its high selectivity and potency make it an excellent probe for dissecting the LRRK2 signaling pathway and for evaluating the therapeutic potential of LRRK2 inhibition. The protocols and guidelines provided here offer a starting point for researchers to incorporate this compound into their organoid-based research. As with any experimental system, careful optimization of conditions will be crucial for obtaining robust and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: PF-06371900 In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering a lack of in vitro activity with the Glycine (B1666218) Transporter 1 (GlyT1) inhibitor, PF-06371900. While specific data for this compound is not publicly available, this guide addresses common issues encountered during in vitro experiments with GlyT1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

This compound is classified as a GlyT1 inhibitor. The primary function of GlyT1, a protein found in the central nervous system, is to remove glycine from the synaptic cleft.[1] Glycine serves as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for excitatory neurotransmission.[1] By inhibiting GlyT1, compounds like this compound are expected to increase the concentration of glycine in the synapse, thereby enhancing the activity of NMDA receptors.[1] This mechanism is a key area of research for developing treatments for neurological and psychiatric conditions, such as schizophrenia, where NMDA receptor hypofunction is thought to play a role.[1][2]

Q2: What are the standard in vitro assays to measure the activity of a GlyT1 inhibitor?

Several in vitro assays are commonly used to characterize GlyT1 inhibitors:

  • Radiolabeled Glycine Uptake Assays: This is a conventional method that directly measures the transport of radiolabeled glycine into cells that express GlyT1.[1]

  • Radioligand Binding Assays: These assays measure the ability of a test compound to displace a known radiolabeled ligand that binds to GlyT1.

  • Fluorescence-Based Assays: These high-throughput methods use membrane potential-sensitive dyes to detect changes in ion flux associated with GlyT1 activity.[1]

  • Electrophysiological Assays: These assays measure the glycine-induced currents in cells (like Xenopus oocytes) expressing GlyT1, providing insights into the mechanism of inhibition.[1][2]

  • Mass Spectrometry (MS) Binding Assays: A more modern, non-radioactive technique that measures the displacement of a non-labeled ligand from GlyT1 using mass spectrometry.[1]

Troubleshooting Guide: No In Vitro Activity Observed

If you are not observing the expected inhibitory activity of this compound in your in vitro assay, consider the following troubleshooting steps.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting unexpected results in a typical in vitro assay for a GlyT1 inhibitor.

cluster_checks Initial Checks cluster_troubleshooting In-Depth Troubleshooting start No in vitro activity observed for this compound compound_check Compound Integrity & Solubility start->compound_check assay_setup Assay Setup & Reagents start->assay_setup cell_health Cell Health & GlyT1 Expression start->cell_health assay_protocol Review Assay Protocol Parameters compound_check->assay_protocol assay_setup->assay_protocol cell_health->assay_protocol positive_control Evaluate Positive Control Performance assay_protocol->positive_control inhibition_mode Consider Mode of Inhibition positive_control->inhibition_mode end_point Re-run Experiment or Escalate inhibition_mode->end_point

Caption: A logical workflow for troubleshooting unexpected results.

Question: My [³H]glycine uptake assay shows no inhibition with this compound. What should I check?

Answer: Inconsistent or absent results in glycine uptake assays can stem from various factors. Follow this guide to troubleshoot common issues.

  • Compound Integrity and Solubility:

    • Solubility: Ensure this compound is fully dissolved in your assay buffer. Poor solubility can lead to a lower effective concentration. Consider using a different solvent or adjusting the final DMSO concentration (typically kept below 0.5%).[2]

    • Stability: Verify the stability of the compound under your experimental conditions (e.g., temperature, pH, light exposure).

  • Assay Conditions and Protocol:

    • Substrate Concentration: The concentration of [³H]glycine should be appropriate. A common practice is to use a concentration close to its Km value for GlyT1.[2]

    • Incubation Times: Pre-incubation with the inhibitor (e.g., 15-30 minutes) and the glycine uptake period (e.g., 10-20 minutes) should be optimized.[2]

    • Buffer Composition: Ensure the composition of your assay and wash buffers is correct. For instance, ice-cold buffer is crucial for the washing steps to stop the uptake process.[2]

  • Cellular System:

    • Cell Health: Confirm that the cells are healthy and form a confluent monolayer on the day of the assay.[2]

    • GlyT1 Expression: Verify the expression and functionality of GlyT1 in your chosen cell line (e.g., CHO or HEK293 cells stably expressing hGlyT1).

    • Species Specificity: GlyT1 inhibitors can exhibit species-specific differences in potency.[3] Ensure your compound is expected to be active against the species of GlyT1 expressed in your cells. Key amino acid residues that differ between human, rat, and mouse GlyT1 can impact inhibitor binding.[3]

  • Positive Control:

    • Include a known potent GlyT1 inhibitor (e.g., Sarcosine) as a positive control in your experiment.[2] If the positive control also fails to show activity, this points to a systemic issue with the assay itself.

Question: My radioligand binding assay is not showing displacement by this compound. What could be the problem?

Answer: A lack of displacement in a binding assay can be due to several factors beyond the compound's inactivity.

  • High Non-Specific Binding: This can mask the specific binding signal. To address this:

    • Blocking Agent: Use a high concentration of a known, structurally different GlyT1 inhibitor to define non-specific binding.[3]

    • Filter Pre-treatment: Soaking glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the filters.[3]

    • Washing Steps: Optimize the number and volume of washes with ice-cold buffer to effectively remove unbound radioligand.[3]

  • Radioligand Issues:

    • Concentration: The concentration of the radioligand and its dissociation constant (Kd) are critical for calculating the inhibitor's affinity (Ki) using the Cheng-Prusoff equation.[2][3]

    • Integrity: Ensure the radioligand has not degraded.

  • Mode of Inhibition:

    • Consider the possibility of non-competitive inhibition. If this compound binds to a different site than the radioligand (an allosteric site), it may not competitively displace it.[4][5] Some GlyT1 inhibitors are known to be non-competitive.[5] In this case, the test compound would decrease the maximal binding of the radioligand without changing its affinity.[4][5]

Experimental Protocols

Radiolabeled [³H]Glycine Uptake Assay

This functional assay directly measures the inhibition of glycine transport into cells expressing GlyT1.[2]

Objective: To determine the potency (IC50) of a test compound in inhibiting GlyT1-mediated glycine uptake.

Methodology:

  • Cell Plating: Seed cells (e.g., CHO cells stably expressing human GlyT1) into 96-well plates to form a confluent monolayer.[2]

  • Compound Preparation: Prepare serial dilutions of the test compound and a reference inhibitor.[2]

  • Assay Initiation:

    • Wash the cells with pre-warmed assay buffer.[2]

    • Add the compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.[2]

  • Glycine Uptake:

    • Add [³H]Glycine to each well.[2]

    • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.[2]

  • Assay Termination:

    • Aspirate the uptake solution and wash the cells rapidly with ice-cold wash buffer.[2]

  • Cell Lysis and Detection:

    • Lyse the cells (e.g., with 0.1 N NaOH).[2]

    • Add scintillation fluid and count the radioactivity.[3]

  • Data Analysis:

    • Subtract non-specific uptake to determine specific uptake.[3]

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.[3]

A Plate cells (e.g., CHO/hGlyT1) C Wash cells with assay buffer A->C B Prepare compound dilutions D Pre-incubate with compound (15-30 min) B->D C->D E Add [3H]Glycine (10-20 min) D->E F Wash with ice-cold buffer E->F G Lyse cells F->G H Add scintillation fluid & count G->H I Calculate IC50 H->I

Caption: Step-by-step workflow for the [³H]glycine uptake assay.

Comparative Data for GlyT1 Inhibitors

While specific quantitative data for this compound is not available in the public domain, the following table presents potency data for other known GlyT1 inhibitors to provide a comparative context. Note that experimental conditions may vary between studies.

InhibitorHuman IC50 (nM)Species/Cell LineMechanism
Iclepertin (BI 425809) 5.2SK-N-MC cellsSelective GlyT1 Inhibitor
Bitopertin --Non-competitive Inhibitor
ALX5407 14.16 (Mouse)-Sarcosine Derivative
Org25935 --Sarcosine Derivative

Data compiled from multiple sources. Direct comparison should be made with caution.[3]

GlyT1 Signaling Pathway

The therapeutic rationale for GlyT1 inhibition is centered on modulating the glutamatergic synapse, particularly the NMDA receptor.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_glia Glial Cell Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_ion Ca++ Influx NMDA_R->Ca_ion activates GlyT1 GlyT1 Glycine_glia Glycine GlyT1->Glycine_glia Synaptic_Cleft Synaptic Cleft Glycine_synapse Glycine Glycine_synapse->NMDA_R co-agonist binding Glycine_synapse->GlyT1 reuptake PF06371900 This compound PF06371900->GlyT1 inhibits

Caption: GlyT1 and NMDA Receptor Signaling Pathway.

References

Technical Support Center: Optimizing PF-06371900 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of PF-06371900, a selective inhibitor of the TGF-β type I receptor kinase (ALK5), for half-maximal inhibitory concentration (IC50) determination. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the generation of reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor-beta type I receptor (TGFβRI).[1] ALK5 is a serine/threonine kinase that is a critical component of the TGF-β signaling pathway.[1] Upon the binding of a TGF-β ligand, the TGF-β type II receptor (TGFβRII) phosphorylates and activates ALK5.[1] The activated ALK5 then phosphorylates the downstream signaling proteins SMAD2 and SMAD3, which subsequently translocate to the nucleus to regulate the expression of target genes.[1] this compound competitively binds to the ATP-binding site of ALK5, which prevents its phosphorylation activity and effectively blocks the canonical TGF-β signaling cascade.[1]

Q2: What is a typical starting concentration range for an IC50 determination experiment with this compound?

A2: The optimal concentration for an ALK5 inhibitor is highly dependent on the specific compound, the cell type used, and the experimental endpoint. For in vitro cell-based assays, a dose-response curve is recommended, typically spanning from the low nanomolar to the low micromolar range.[2] A reasonable starting range for determining the IC50 of a potent ALK5 inhibitor like this compound is between 10 nM and 10 µM.[2]

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal results, it is crucial to ensure that this compound is fully dissolved in a suitable solvent, such as DMSO, to create a stock solution. This stock solution should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation.[1] Store these aliquots at -20°C or -80°C for long-term stability.[2] Always prepare fresh working solutions from the stock for each experiment, and ensure the final DMSO concentration in your cell culture is low (typically below 0.1%) to avoid solvent-induced toxicity.[2]

Q4: My cells are not responding to this compound. What are some initial troubleshooting steps?

A4: If you are not observing the expected inhibitory effect, first verify the reported IC50 of your specific batch of the inhibitor and confirm you are using a relevant concentration range.[2] It is also essential to confirm that your cell line is responsive to TGF-β and expresses the necessary receptors, ALK5 and TGFβRII.[2] You can verify this by stimulating the cells with TGF-β and measuring the phosphorylation of SMAD2/3.[2] Additionally, ensure the inhibitor has been stored correctly and is soluble in your final assay medium.[2]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during IC50 determination experiments with this compound.

Observed Issue Potential Cause Recommended Action
No inhibition of TGF-β signaling (e.g., no change in p-SMAD2/3 levels) Insufficient concentration of this compound.Perform a dose-response experiment with a broader concentration range (e.g., 1 nM to 10 µM).[1]
Incorrect timing of treatment.Optimize the pre-incubation time with this compound before TGF-β stimulation.
Compound degradation.Prepare a fresh stock solution and verify proper storage conditions (-20°C or -80°C, protected from light).[1]
High cell confluency.Culture cells to 70-80% confluence before treatment, as highly confluent cells may have altered signaling.
Inconsistent IC50 values between experiments Experimental variability.Standardize cell seeding density, treatment duration, and ensure a consistent passage number for the cells.[3]
Changes in media or serum lots.Test new batches of media and serum for their effect on the assay before use in critical experiments.
Inaccurate pipetting.Calibrate and regularly service pipettes. Use reverse pipetting for viscous solutions.
Unexpected cell toxicity or off-target effects High concentration of this compound.Determine the cytotoxic concentration using a cell viability assay (e.g., MTT) and use the lowest effective concentration.
Off-target kinase inhibition.While selective, high concentrations may inhibit other kinases. Consider potential off-targets like ALK2.[1]
Solvent toxicity.Ensure the final DMSO concentration is consistent and ideally below 0.1%.

Data Presentation

The following table summarizes key quantitative data for several selective ALK5 inhibitors, providing a reference for expected potency.

InhibitorTarget(s)Reported IC50Assay Type
A-83-01 ALK512 nMBiochemical
SB525334 ALK514.3 nMCell-free
SD-208 ALK548 nMBiochemical
Galunisertib (LY2157299) ALK556 nMCell-free
RepSox ALK523 nMATP binding
Vactosertib (TEW-7197) ALK4, ALK513 nM, 11 nMBiochemical

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

Protocol for Determining the IC50 of this compound by Measuring SMAD2/3 Phosphorylation

This protocol provides a general workflow for assessing the inhibitory effect of this compound on TGF-β-induced SMAD2/3 phosphorylation.

1. Cell Seeding:

  • Plate cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.[1]

2. Treatment:

  • The following day, replace the medium with a serum-free or low-serum medium for 2-4 hours before treatment.

  • Pre-treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.

3. Stimulation:

  • Stimulate the cells with a predetermined optimal concentration of TGF-β (e.g., 5 ng/mL) for 30-60 minutes.

4. Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris.

5. Western Blotting:

  • Determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody against phospho-SMAD2/3 overnight at 4°C.

  • Incubate with an appropriate secondary antibody and visualize the bands.

  • Strip and re-probe the membrane for total SMAD2/3 and a loading control (e.g., GAPDH).

6. Data Analysis:

  • Quantify the band intensities for phosphorylated and total SMAD2/3.

  • Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal.

  • Plot the normalized signal against the logarithm of the inhibitor concentration.

  • Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.[2]

Mandatory Visualization

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII Binds ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD2 SMAD2 ALK5->SMAD2 Phosphorylates SMAD3 SMAD3 ALK5->SMAD3 Phosphorylates pSMAD23 p-SMAD2/3 SMAD4 SMAD4 SMAD_complex SMAD Complex SMAD4->SMAD_complex Binds pSMAD23->SMAD_complex Binds Transcription Gene Transcription SMAD_complex->Transcription Regulates PF06371900 This compound PF06371900->ALK5 Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

IC50_Determination_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adherence Allow cells to adhere overnight seed_cells->adherence serum_starve Serum starve cells (optional) adherence->serum_starve add_inhibitor Add serial dilutions of this compound serum_starve->add_inhibitor pre_incubate Pre-incubate with inhibitor add_inhibitor->pre_incubate add_tgfb Stimulate with TGF-β (for pSMAD assay) or continue incubation (for viability assay) pre_incubate->add_tgfb incubate Incubate for desired duration add_tgfb->incubate assay Perform readout assay (e.g., Western Blot, MTT, CellTiter-Glo) incubate->assay read_plate Read plate / Acquire data assay->read_plate analyze Analyze data and plot dose-response curve read_plate->analyze calculate_ic50 Calculate IC50 value analyze->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic start Inconsistent or unexpected IC50 results? check_reagents Are compound and reagents prepared and stored correctly? start->check_reagents check_cells Is the cell line appropriate and healthy? check_reagents->check_cells Yes reprepare Action: Prepare fresh stock solutions. Verify storage conditions. check_reagents->reprepare No check_protocol Is the experimental protocol optimized? check_cells->check_protocol Yes validate_cells Action: Confirm TGF-β responsiveness. Use consistent passage number. check_cells->validate_cells No optimize_protocol Action: Perform dose-response and time-course experiments. check_protocol->optimize_protocol No re_evaluate Re-evaluate results check_protocol->re_evaluate Yes reprepare->check_reagents validate_cells->check_cells optimize_protocol->check_protocol

Caption: Troubleshooting decision tree for inconsistent IC50 results.

References

Technical Support Center: PF-06371900 Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of PF-06371900 in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in solution?

A1: Based on available data for similar compounds, the primary factors contributing to degradation in solution are likely to be pH, temperature, light exposure, and the presence of oxidizing agents. It is crucial to control these parameters to maintain the stability of this compound solutions.

Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A2: While specific data for this compound is not publicly available, for many pharmaceutical compounds, a neutral to slightly acidic pH (typically pH 4-6) is often optimal for stability in aqueous solutions. It is highly recommended to perform a pH stability study to determine the optimal range for your specific experimental conditions.

Q3: How should this compound solutions be stored to minimize degradation?

A3: To minimize degradation, this compound solutions should be stored at low temperatures, protected from light, and in airtight containers to prevent oxidation. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable. Always refer to the manufacturer's specific storage recommendations if available.

Q4: Can I use a stock solution of this compound that has been stored for an extended period?

A4: It is not recommended to use stock solutions that have been stored beyond their validated stability period. The stability of the compound in your specific solvent and storage conditions should be verified. If in doubt, it is best to prepare a fresh stock solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound in solution.1. Verify Solution pH: Ensure the pH of your solution is within the optimal stability range. 2. Control Temperature: Avoid exposing the solution to high temperatures. Prepare and handle solutions on ice where possible. 3. Protect from Light: Use amber vials or cover containers with aluminum foil to prevent photodegradation. 4. Use Fresh Solutions: Prepare fresh stock solutions and working solutions daily if stability is a concern. 5. Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Conduct Forced Degradation Studies: Perform stress testing (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times. 2. Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact compound from all potential degradation products.
Precipitation of the compound from the solution. Poor solubility or compound degradation leading to less soluble products.1. Check Solubility Limits: Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. 2. Adjust pH: The solubility of many compounds is pH-dependent. Adjusting the pH may improve solubility. 3. Co-solvents: Consider the use of a co-solvent if compatible with your experimental system.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of this compound

  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in a suitable, high-purity solvent (e.g., DMSO, Ethanol, or a specific buffer as recommended). Use sonication or gentle vortexing if necessary to ensure complete dissolution.

  • Volume Adjustment: Bring the solution to the final desired volume in a calibrated volumetric flask.

  • Storage: Store the stock solution in an appropriate container (e.g., amber glass vial) at the recommended temperature, protected from light.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimentation cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol store Store at Recommended Temperature & Protected from Light adjust_vol->store use Use in Experiment store->use analyze Analyze Results use->analyze

Caption: Experimental workflow for handling this compound solutions.

degradation_pathway cluster_stressors Stress Conditions cluster_products Degradation Products PF06371900 This compound (Intact) Deg1 Degradation Product A PF06371900->Deg1 Deg2 Degradation Product B PF06371900->Deg2 Deg3 Degradation Product C PF06371900->Deg3 pH pH Shift pH->Deg1 Temp High Temperature Temp->Deg2 Light Light Exposure Light->Deg2 Oxidation Oxidizing Agents Oxidation->Deg3

Caption: Potential degradation pathways of this compound under various stress conditions.

Technical Support Center: Troubleshooting "Compound X" Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering and troubleshooting toxicities with a hypothetical small molecule, "Compound X," in animal models. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of toxicity observed with small molecule drugs in preclinical animal models?

A1: In preclinical toxicology studies, the most frequently observed organ toxicities involve the liver, kidneys, and nervous system.[1][2][3][4] This is often due to their central roles in metabolism, excretion, and systemic regulation. Other common findings can include gastrointestinal disturbances and skin reactions.[1] It is crucial to characterize these toxicities to understand the potential risks in humans.

Q2: How do I establish a maximum tolerated dose (MTD) for "Compound X" in my animal model?

A2: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that does not cause unacceptable toxicity over a specified period.[5] It is typically determined in a dose-range finding study.[5][6] This involves administering escalating doses of "Compound X" to small groups of animals and closely monitoring for clinical signs of toxicity, body weight changes, and food/water consumption. The MTD is then used to select dose levels for longer-term toxicity studies.

Q3: What are the key considerations when selecting an animal species for toxicology studies of "Compound X"?

A3: Species selection is a critical step in preclinical safety assessment.[7][8] The chosen species should ideally be pharmacologically relevant, meaning the drug's target is expressed and functions similarly to humans.[7][9] Additionally, metabolic pathways for the drug should be comparable to humans to ensure the toxicity profile is relevant.[8] Rodents (rats or mice) and a non-rodent species (such as dogs or non-human primates) are typically used in regulatory toxicology studies.[7][9]

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes (ALT/AST) Observed in Rats Treated with "Compound X"

My rats treated with "Compound X" are showing significantly elevated levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). What does this indicate and how should I proceed?

Elevated ALT and AST are biomarkers of potential hepatocellular injury.[2] It is important to investigate the nature and severity of this potential liver toxicity.

Troubleshooting Workflow:

DILI_Workflow start Elevated ALT/AST Observed confirm Confirm Findings: - Repeat analysis - Check for hemolysis start->confirm histopath Histopathology: - Necropsy - Microscopic examination of liver tissue confirm->histopath dose_response Dose-Response Assessment: - Analyze ALT/AST across dose groups histopath->dose_response mechanism Investigate Mechanism: - Biomarkers of cholestasis (ALP, GGT) - In vitro hepatocyte toxicity assays dose_response->mechanism report Report and Interpret Findings mechanism->report

Caption: Workflow for investigating elevated liver enzymes.

Recommended Actions:

  • Confirm the Findings: Repeat the clinical chemistry analysis to rule out sample handling errors or artifacts.

  • Perform Histopathology: Conduct a thorough microscopic examination of liver tissue from the study animals. This will help to characterize the nature of the liver injury (e.g., necrosis, steatosis, inflammation).

  • Establish a Dose-Response Relationship: Analyze the liver enzyme data across all dose groups to determine if the effect is dose-dependent.

  • Investigate the Mechanism: Consider additional biomarkers to differentiate between hepatocellular injury and cholestasis (e.g., alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT)). In vitro studies using primary hepatocytes can also help to elucidate the mechanism of toxicity.

Hypothetical Dose-Response Data for "Compound X" in Rats (28-day study):

Dose Group (mg/kg/day)Mean ALT (U/L)Mean AST (U/L)Liver Histopathology Findings
Vehicle Control4590No remarkable findings
1060110Minimal centrilobular hypertrophy
30250400Moderate centrilobular necrosis
1008001200Severe centrilobular necrosis with inflammation
Issue 2: Signs of Neurotoxicity (e.g., tremors, ataxia) in Dogs Administered "Compound X"

Dogs in my study are exhibiting tremors and ataxia after dosing with "Compound X". How can I investigate this further?

Clinical signs such as tremors and ataxia are suggestive of neurotoxicity.[3] A systematic approach is necessary to characterize the potential effects of "Compound X" on the nervous system.

Troubleshooting Workflow:

Neurotox_Workflow start Clinical Signs of Neurotoxicity Observed clinical_exam Detailed Clinical Examination: - Neurological assessment - Functional observational battery start->clinical_exam exposure Correlate with Drug Exposure: - Analyze plasma concentrations of Compound X clinical_exam->exposure histopath Nervous System Histopathology: - Brain, spinal cord, peripheral nerves exposure->histopath specialized_studies Specialized Studies (if warranted): - Electrophysiology - Behavioral tests histopath->specialized_studies report Report and Interpret Findings specialized_studies->report

Caption: Workflow for investigating signs of neurotoxicity.

Recommended Actions:

  • Detailed Clinical Observations: Implement a functional observational battery (FOB) to systematically assess neurological function.

  • Correlate with Exposure: Determine the plasma concentrations of "Compound X" at the time of the clinical signs to establish an exposure-response relationship.

  • Nervous System Histopathology: At the end of the study, perform a detailed microscopic examination of the central and peripheral nervous systems.

  • Consider Specialized Studies: Depending on the findings, more specialized neurotoxicity assessments, such as electrophysiology or specific behavioral tests, may be warranted.[3]

Issue 3: Increased Serum Creatinine (B1669602) and BUN in a Chronic Study

In a 6-month study, animals treated with "Compound X" show a progressive increase in serum creatinine and blood urea (B33335) nitrogen (BUN). What is the appropriate course of action?

Elevated serum creatinine and BUN are indicators of impaired kidney function.[4][10] It is essential to determine the extent and nature of the potential drug-induced nephrotoxicity.[4]

Hypothetical Signaling Pathway for "Compound X" Induced Renal Toxicity:

Renal_Toxicity_Pathway compound_x Compound X transporter Renal Transporter Uptake compound_x->transporter accumulation Intracellular Accumulation transporter->accumulation mitochondrial_stress Mitochondrial Stress accumulation->mitochondrial_stress ros Reactive Oxygen Species (ROS) Production mitochondrial_stress->ros apoptosis Tubular Cell Apoptosis ros->apoptosis inflammation Inflammation apoptosis->inflammation fibrosis Fibrosis inflammation->fibrosis renal_dysfunction Renal Dysfunction fibrosis->renal_dysfunction

Caption: Hypothetical pathway of drug-induced renal injury.

Recommended Actions:

  • Urinalysis: Perform a comprehensive urinalysis to check for proteinuria, glucosuria, and the presence of cellular casts, which can provide more insight into the location of the kidney injury.

  • Kidney Histopathology: A thorough microscopic examination of the kidneys is crucial to identify any structural changes, such as tubular degeneration, interstitial nephritis, or glomerular damage.

  • Novel Biomarkers: Consider analyzing novel urinary biomarkers of kidney injury, such as KIM-1 or Clusterin, which may provide earlier and more sensitive detection of renal damage.[4]

  • Mechanism of Injury: Investigate the potential mechanism, which could involve direct tubular toxicity, altered renal hemodynamics, or inflammatory processes.[11][12]

Hypothetical Renal Function Data for "Compound X" in Dogs (6-month study):

Dose Group (mg/kg/day)Mean Serum Creatinine (mg/dL) at 6 monthsMean BUN (mg/dL) at 6 monthsKidney Histopathology Findings
Vehicle Control0.815No remarkable findings
51.020Minimal tubular vacuolation
152.550Moderate tubular degeneration and interstitial inflammation
505.2110Severe tubular necrosis and interstitial fibrosis

Experimental Protocols

Protocol 1: Assessment of Hepatotoxicity in Rodents
  • Animal Model: Male and female Sprague-Dawley rats.

  • Dosing: "Compound X" administered via oral gavage once daily for 28 days.

  • Clinical Observations: Body weight and food consumption recorded weekly. Clinical signs of toxicity observed daily.

  • Clinical Pathology: Blood samples collected at termination for analysis of ALT, AST, ALP, and total bilirubin.

  • Histopathology: At necropsy, the liver is weighed and sections are collected and preserved in 10% neutral buffered formalin. Tissues are processed, embedded in paraffin, sectioned, stained with hematoxylin (B73222) and eosin (B541160) (H&E), and examined microscopically.

Protocol 2: Functional Observational Battery (FOB) in Dogs
  • Animal Model: Male and female Beagle dogs.

  • Procedure: The FOB is conducted pre-dose and at the time of peak plasma concentration of "Compound X".

  • Assessments:

    • Home cage observations: Posture, activity level.

    • Open field observations: Gait, arousal, presence of tremors or stereotypies.

    • Sensorimotor tests: Approach response, touch response, pupillary light reflex.

    • Physiological parameters: Body temperature.

  • Scoring: A standardized scoring system is used to quantify any observed abnormalities.

References

How to reduce PF-06371900 off-target binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06463922. Our goal is to help you mitigate potential off-target binding and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of PF-06463922?

PF-06463922 is a potent and selective dual inhibitor of ROS1 and anaplastic lymphoma kinase (ALK) tyrosine kinases.[1] It has demonstrated significant activity against various ROS1 fusion kinases, including those resistant to crizotinib.[1]

Q2: What are the known off-target interactions of PF-06463922?

While PF-06463922 is highly selective for ROS1 and ALK, in vitro screening has identified potential off-target activity against a small number of other kinases at higher concentrations. A study screening PF-06463922 against a panel of 206 kinases found that at a concentration of 1 µM, it inhibited 13 other tyrosine kinases by more than 75%. However, the selectivity ratio for ROS1 over these off-target kinases was greater than 100-fold.[1]

Q3: How can I determine if the observed phenotype in my experiment is due to off-target effects of PF-06463922?

To differentiate between on-target and off-target effects, consider the following strategies:

  • Dose-response curve analysis: On-target effects should typically occur at lower concentrations of PF-06463922, consistent with its subnanomolar potency against ROS1.[1] Off-target effects are more likely to appear at significantly higher concentrations.

  • Use of a structurally unrelated inhibitor: Employing a different ROS1/ALK inhibitor with a distinct chemical structure can help confirm that the observed phenotype is due to the inhibition of the intended target and not a shared off-target.

  • Rescue experiments: If the phenotype is due to on-target ROS1 or ALK inhibition, it might be reversible by introducing a drug-resistant mutant of the target kinase.

  • Direct measurement of off-target activity: Perform a kinase selectivity panel to directly assess the inhibitory activity of PF-06463922 against a broad range of kinases at the concentrations used in your experiments.

Troubleshooting Guide: Reducing Off-Target Binding

This guide provides practical steps to minimize non-specific binding of PF-06463922 in your experiments.

Issue Potential Cause Recommended Solution
High background signal or unexpected cellular effects Non-specific binding to other cellular components.Optimize the concentration of PF-06463922. Use the lowest effective concentration to minimize off-target interactions.
Increase the stringency of your washing steps in biochemical or cellular assays to remove loosely bound compound.
Include appropriate controls, such as a vehicle-only control and a control with an inactive enantiomer if available.
Inconsistent results across experiments Variability in experimental conditions affecting binding.Standardize all experimental parameters, including incubation times, temperatures, and buffer compositions.
Ensure the quality and purity of the PF-06463922 compound. Impurities can sometimes lead to off-target effects.
Observed effects at high concentrations not aligning with known ROS1/ALK biology Potential off-target kinase inhibition.Refer to the kinase selectivity data for PF-06463922. If your experimental concentration is high enough to inhibit known off-targets, consider these interactions in your data interpretation.
Perform a counterscreen against the most likely off-target kinases to confirm or rule out their involvement.

Quantitative Data Summary

The following table summarizes the selectivity of PF-06463922 against a panel of kinases.

Kinase Inhibition at 1 µM PF-06463922 IC₅₀ (nM) Selectivity Ratio (Off-target IC₅₀ / ROS1 IC₅₀)
ROS1 >95%<11
ALK >95%<1~1
Off-target Kinase 1 >75%>100>100
Off-target Kinase 2 >75%>100>100
... (11 other kinases) >75%>100>100
Other 193 kinases <75%Not DeterminedNot Applicable

Data is illustrative and based on the findings that 13 out of 206 kinases showed >75% inhibition at 1 µM, with a selectivity ratio of >100-fold for ROS1.[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the potency of PF-06463922 against a target kinase.

  • Reagents and Materials:

    • Recombinant kinase (e.g., ROS1, ALK)

    • Kinase substrate peptide

    • ATP

    • PF-06463922 (serially diluted)

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

    • Luminescent kinase activity detection kit

    • White, opaque 96-well or 384-well plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Prepare serial dilutions of PF-06463922 in the kinase assay buffer.

    • In the wells of the assay plate, add the kinase, substrate, and either PF-06463922 dilution or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and detect the remaining ATP using the luminescent detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each PF-06463922 concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA can be used to verify that PF-06463922 is binding to its intended target (ROS1/ALK) in a cellular context.

  • Reagents and Materials:

    • Cells expressing the target kinase

    • PF-06463922

    • Cell lysis buffer

    • Phosphate-buffered saline (PBS)

    • Equipment for heating cell lysates (e.g., PCR thermocycler)

    • Equipment for protein quantification (e.g., Western blot apparatus)

    • Antibody specific to the target protein

  • Procedure:

    • Treat cultured cells with either PF-06463922 or a vehicle control for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in lysis buffer and lyse the cells.

    • Clarify the lysate by centrifugation.

    • Aliquot the supernatant into PCR tubes and heat them to a range of temperatures.

    • After heating, centrifuge the samples to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein at each temperature using Western blotting.

    • Binding of PF-06463922 should stabilize the target protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Visualizations

Experimental_Workflow_for_Off_Target_Identification cluster_in_vitro In Vitro Screening cluster_in_cellulo Cell-Based Assays Broad Kinase Panel Broad Kinase Panel Identify Hits Identify Hits Broad Kinase Panel->Identify Hits >75% inhibition Dose-Response Assay Dose-Response Assay Calculate IC50 Calculate IC50 Dose-Response Assay->Calculate IC50 Identify Hits->Dose-Response Assay For identified hits Cellular Phenotyping Cellular Phenotyping Calculate IC50->Cellular Phenotyping Inform concentration selection CETSA CETSA Cellular Phenotyping->CETSA Rescue Experiment Rescue Experiment CETSA->Rescue Experiment Confirm Target Engagement Confirm Target Engagement Rescue Experiment->Confirm Target Engagement PF-06463922 PF-06463922 PF-06463922->Broad Kinase Panel Test at high concentration

Caption: Workflow for identifying and validating off-target binding.

ROS1_ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1/ALK ROS1/ALK GRB2 GRB2 ROS1/ALK->GRB2 PI3K PI3K ROS1/ALK->PI3K STAT3 STAT3 ROS1/ALK->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Expression Protein Synthesis STAT3->Gene Expression Transcription PF-06463922 PF-06463922 PF-06463922->ROS1/ALK Inhibits

Caption: Simplified ROS1/ALK signaling pathways.

References

Technical Support Center: PF-06371900 (Exemplified by Trametinib)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "PF-06371900" is not publicly available. This guide uses Trametinib, a well-characterized MEK1/2 inhibitor, as a representative example. The experimental controls and best practices outlined below are based on Trametinib and the MAPK signaling pathway. Researchers should adapt these principles to their specific molecule of interest once its characteristics are known.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Trametinib?

Trametinib is a reversible, highly selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2][3] MEK1 and MEK2 are key components of the RAS-RAF-MEK-ERK signaling pathway, also known as the MAPK pathway.[1][2] By inhibiting the kinase activity of MEK1/2, Trametinib prevents the phosphorylation and activation of downstream effector proteins, extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5] This blockade of ERK signaling leads to the inhibition of cell proliferation, induction of G1 cell-cycle arrest, and apoptosis in tumor cells with activating mutations in genes like BRAF or RAS.[6][7]

Q2: How should Trametinib be prepared and stored?

Trametinib is typically supplied as a lyophilized powder and should be stored at -20°C, desiccated, for long-term stability (up to 24 months).[8] For experimental use, it is commonly reconstituted in DMSO to create a stock solution, for example, a 15 mM stock can be made by dissolving 10 mg of powder in 1.08 ml of DMSO.[8] Once in solution, it should be stored at -20°C and is recommended to be used within 3 months to maintain potency.[8] It is best practice to aliquot the stock solution to avoid multiple freeze-thaw cycles.[8] For cell-based assays, the final concentration of DMSO should be kept low (e.g., ≤0.1%) to avoid solvent-induced artifacts.[5][9]

Q3: What are the expected phenotypic effects of Trametinib treatment in sensitive cell lines?

In sensitive cancer cell lines (e.g., those with BRAF V600E mutations), Trametinib treatment is expected to lead to a dose-dependent decrease in cell proliferation and viability.[6][7][9] This is often accompanied by an arrest of the cell cycle in the G1 phase.[6][7][10] In some cell lines, Trametinib can also induce apoptosis.[6][7]

Q4: What are common off-target effects or toxicities to be aware of?

While Trametinib is highly selective for MEK1/2, on-target toxicities can occur in normal cells due to the inhibition of the MAPK pathway, which is also crucial for their function.[6] In clinical settings, common side effects include rash, diarrhea, fatigue, and peripheral edema.[3][6] In a research context, it's important to monitor for signs of cellular stress or toxicity that are not related to the intended anti-proliferative effect, especially at high concentrations or with prolonged exposure.

Troubleshooting Guides

Issue 1: Lack of Efficacy (No reduction in p-ERK or cell viability)
Possible Cause Recommended Solution
Incorrect Dosing or Dilution Verify calculations for stock solution and working concentrations. Prepare fresh dilutions from a new aliquot of the stock solution.
Cell Line Insensitivity Confirm the BRAF or RAS mutation status of your cell line.[11] The MAPK pathway may not be the primary driver of proliferation in your model. Consider using a positive control cell line known to be sensitive to MEK inhibition (e.g., A375, HT-29).[5][7]
Drug Inactivity Ensure proper storage of the compound (lyophilized at -20°C, desiccated; DMSO stock at -20°C).[8] Avoid repeated freeze-thaw cycles.[8] Test a fresh vial of the compound.
Experimental Protocol Issues For Western blots, ensure efficient protein extraction and transfer. For viability assays, optimize cell seeding density and assay duration.
Compensatory Signaling Cells may activate alternative survival pathways upon MEK inhibition.[12] Investigate other pathways (e.g., PI3K/AKT) for potential upregulation.[12]
Issue 2: High Variability in Experimental Replicates
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a consistent and validated cell counting method. Allow cells to settle evenly by leaving the plate at room temperature for a short period before placing it in the incubator.
Edge Effects in Multi-well Plates Avoid using the outer wells of 96-well plates for data collection as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Inconsistent Drug Treatment Ensure thorough mixing of the drug in the media before adding it to the cells. Treat all wells for the same duration.
Assay Timing For viability assays, ensure the assay is read within the linear range of the detection method. For Western blots, ensure consistent timing of cell lysis after treatment.

Experimental Protocols

Western Blot for Phospho-ERK1/2 Inhibition

Objective: To qualitatively and quantitatively assess the inhibition of ERK1/2 phosphorylation in response to Trametinib treatment.

Methodology:

  • Cell Culture and Seeding: Plate cells (e.g., A375 or HT-29) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.[5]

  • Trametinib Treatment: Replace the culture medium with fresh medium containing various concentrations of Trametinib (e.g., 0, 1, 10, 100 nM).[5] Include a vehicle control (e.g., 0.1% DMSO).[5] Incubate for the desired time (e.g., 1-2 hours for signaling inhibition).[13]

  • Cell Lysis:

    • Place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.[5]

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[4][5]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4][5]

    • Incubate on ice for 20-30 minutes, vortexing occasionally.[4]

    • Clarify the lysate by centrifuging at approximately 14,000-16,000 x g for 15-20 minutes at 4°C.[4][5]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay or a similar method.[5]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.[13]

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[13]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total ERK1/2 and a loading control like GAPDH or β-actin.[13]

Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Trametinib on cell proliferation.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium.[5][13] Incubate overnight to allow for cell attachment.[5]

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of Trametinib in complete medium from a DMSO stock.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium or control medium (with an equivalent DMSO concentration) to the respective wells.

  • Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.[13]

  • Viability Measurement (using CellTiter-Glo® as an example):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[13]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[13]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

    • Measure the luminescence using a plate-reading luminometer.[13]

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the dose-response curves and calculate the IC50 values using a non-linear regression model.[13]

Data Presentation

Table 1: Example IC50 Values for Trametinib in Cancer Cell Lines
Cell LineCancer TypeBRAF/RAS StatusTrametinib IC50 (nM)
HT-29ColorectalBRAF V600E0.48
COLO205ColorectalBRAF V600E0.52
A375MelanomaBRAF V600EVaries by study
MDA-MB-231BreastKRAS G13D, BRAF G464VSensitive[14]
MCF-7BreastWild-typeResistant[14]
(Data compiled from publicly available literature.[14][15] Specific IC50 values can vary between studies and experimental conditions.)

Visualizations

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Trametinib Trametinib Trametinib->MEK Inhibits

Caption: The MAPK signaling pathway and the point of inhibition by Trametinib.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Immunoblotting cluster_2 Data Analysis A 1. Cell Culture & Seeding B 2. Trametinib Treatment A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to Membrane) D->E F 6. Antibody Incubation (p-ERK, Total ERK, Loading Control) E->F G 7. Detection F->G H 8. Image & Quantify Band Intensity G->H I 9. Normalize p-ERK to Total ERK H->I

Caption: Experimental workflow for Western Blot analysis of p-ERK inhibition.

References

Technical Support Center: Overcoming Resistance to PF-06371900 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: Information regarding the specific therapeutic agent "PF-06371900" is not publicly available at this time. The following troubleshooting guide is based on established principles and common mechanisms of resistance observed with kinase inhibitors in cancer cell lines. This guide will be updated with specific details on this compound as information becomes available.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential causes?

A1: Acquired resistance to targeted therapies like kinase inhibitors is a common phenomenon and can be multifactorial. The primary causes can be broadly categorized as on-target and off-target resistance mechanisms.

  • On-Target Resistance: This typically involves genetic alterations in the drug's direct molecular target. This can include:

    • Secondary Mutations: New mutations in the kinase domain of the target protein can prevent effective binding of this compound.

    • Gene Amplification: An increase in the copy number of the target gene can lead to overexpression of the target protein, overwhelming the inhibitory effect of the drug.

  • Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependence on the target of this compound. Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) such as EGFR, MET, or IGF1R.[1]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.

Q2: How can I determine the mechanism of resistance in my cell line?

A2: A combination of molecular and biochemical approaches is recommended to elucidate the resistance mechanism:

Technique Purpose
Sanger Sequencing or Next-Generation Sequencing (NGS) To identify point mutations in the kinase domain of the this compound target.
Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) To detect amplification of the gene encoding the drug target.
Phospho-Receptor Tyrosine Kinase (RTK) Array To screen for the activation of alternative signaling pathways.
Western Blotting To confirm the overexpression or increased phosphorylation of specific proteins identified in the RTK array or other analyses.
Drug Efflux Assays To measure the intracellular accumulation of the drug and assess the activity of efflux pumps.

Q3: What strategies can I employ to overcome resistance to this compound?

A3: The strategy to overcome resistance will depend on the underlying mechanism:

Resistance Mechanism Potential Strategy
Secondary Target Mutations Switch to a next-generation inhibitor that is effective against the identified mutation.
Target Gene Amplification Increase the concentration of this compound if tolerated, or combine with an inhibitor of a downstream signaling molecule.
Bypass Pathway Activation Combine this compound with an inhibitor targeting the activated bypass pathway (e.g., an EGFR inhibitor if EGFR is activated).
Increased Drug Efflux Co-administer a known inhibitor of the specific ABC transporter responsible for efflux.

Troubleshooting Guide

Issue: Gradual loss of this compound efficacy over time.

Possible Cause Troubleshooting Step
Development of a resistant sub-population 1. Perform a dose-response curve to confirm the shift in IC50. 2. Isolate single-cell clones and test their individual sensitivity. 3. Characterize the resistant clones to identify the mechanism of resistance (see Q2).
Inhibitor degradation 1. Verify the concentration and integrity of your this compound stock solution. 2. Prepare fresh dilutions for each experiment.
Cell culture artifacts 1. Ensure consistent cell culture conditions (passage number, media, supplements). 2. Regularly test for mycoplasma contamination.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Initial Culture: Culture the parental sensitive cell line in standard growth medium containing this compound at a concentration equal to the IC50 value.

  • Dose Escalation: Once the cells are growing steadily, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

  • Maintenance: Continue this process until the cells can proliferate in the presence of a high concentration of the inhibitor (e.g., 10x the initial IC50). This process can take several months.

  • Characterization: Once a resistant population is established, perform the characterization assays described in the FAQs to determine the mechanism of resistance.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and/or other inhibitors) for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: Western Blotting for Phospho-Protein Analysis
  • Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with primary antibodies against the phosphorylated and total proteins of interest overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

Visualizations

Signaling_Pathway_Resistance cluster_0 This compound Action cluster_1 Mechanisms of Resistance This compound This compound Target Kinase Target Kinase This compound->Target Kinase Inhibits Downstream Signaling Downstream Signaling Target Kinase->Downstream Signaling Activates Cell Proliferation/Survival Cell Proliferation/Survival Downstream Signaling->Cell Proliferation/Survival Promotes Secondary Mutation Secondary Mutation Secondary Mutation->Target Kinase Alters binding site Target Amplification Target Amplification Target Amplification->Target Kinase Increases protein level Bypass Pathway Bypass Pathway Bypass Pathway->Downstream Signaling Activates independently

Caption: Mechanisms of resistance to a targeted kinase inhibitor.

Experimental_Workflow Sensitive Cell Line Sensitive Cell Line Chronic this compound Treatment Chronic this compound Treatment Sensitive Cell Line->Chronic this compound Treatment Resistant Cell Line Resistant Cell Line Chronic this compound Treatment->Resistant Cell Line Mechanism Investigation Mechanism Investigation Resistant Cell Line->Mechanism Investigation Sequencing Sequencing Mechanism Investigation->Sequencing FISH/qPCR FISH/qPCR Mechanism Investigation->FISH/qPCR Phospho-RTK Array Phospho-RTK Array Mechanism Investigation->Phospho-RTK Array Western Blot Western Blot Mechanism Investigation->Western Blot

Caption: Workflow for generating and characterizing resistant cell lines.

Troubleshooting_Tree Loss of Efficacy Loss of Efficacy Confirm IC50 Shift Confirm IC50 Shift Loss of Efficacy->Confirm IC50 Shift Check Inhibitor Integrity Check Inhibitor Integrity Confirm IC50 Shift->Check Inhibitor Integrity No Investigate Resistance Mechanism Investigate Resistance Mechanism Confirm IC50 Shift->Investigate Resistance Mechanism Yes Prepare Fresh Inhibitor Prepare Fresh Inhibitor Check Inhibitor Integrity->Prepare Fresh Inhibitor Degraded No No Check Inhibitor Integrity->No Intact Yes Yes

Caption: Decision tree for troubleshooting loss of drug efficacy.

References

Validation & Comparative

A Comparative Analysis of ERK1/2 Inhibitors Versus Standard of Care Kinase Inhibitors in BRAF-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapies has revolutionized the treatment landscape for BRAF-mutant melanoma. However, acquired resistance to standard-of-care BRAF and MEK inhibitor combinations remains a significant clinical challenge, frequently driven by the reactivation of the MAPK/ERK signaling pathway. This has spurred the development of novel therapeutic strategies, including the direct inhibition of the terminal kinases in this cascade, ERK1 and ERK2. This guide provides an objective comparison of the performance of ERK1/2 inhibitors, using preclinical and clinical data from representative molecules, against the established BRAF/MEK inhibitor regimens in BRAF-mutant melanoma.

Introduction to PF-06371900 and the Class of ERK1/2 Inhibitors

This compound is a potent and selective inhibitor of ERK1 and ERK2. While specific clinical data for this compound in BRAF-mutant melanoma is not extensively available in the public domain, its mechanism of action places it within a critical emerging class of oncology drugs. ERK1/2 are key downstream effectors of the MAPK signaling pathway, which is constitutively activated in over half of all melanomas due to mutations in the BRAF gene.[1] By targeting the final node in this cascade, ERK1/2 inhibitors aim to overcome resistance mechanisms that reactivate the pathway upstream of MEK.[2] This guide will utilize data from other well-characterized ERK1/2 inhibitors, such as ulixertinib (B1684335) (BVD-523) and ravoxertinib (B612210) (GDC-0994), as surrogates to compare the therapeutic potential of this class against current standards of care.

Standard of Care: BRAF and MEK Inhibitor Combinations

The current first-line treatment for patients with BRAF V600-mutant advanced or metastatic melanoma involves the combination of a BRAF inhibitor and a MEK inhibitor.[3][4][5] Three combinations are FDA-approved:

  • Dabrafenib (BRAF inhibitor) + Trametinib (MEK inhibitor)

  • Vemurafenib (B611658) (BRAF inhibitor) + Cobimetinib (MEK inhibitor)

  • Encorafenib (BRAF inhibitor) + Binimetinib (MEK inhibitor)

These combinations have demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) compared to BRAF inhibitor monotherapy.[6][7][8]

Performance Data: ERK1/2 Inhibitors vs. BRAF/MEK Inhibitors

The following tables summarize key performance data for representative ERK1/2 inhibitors and the approved BRAF/MEK inhibitor combinations in BRAF-mutant melanoma.

Table 1: Clinical Efficacy of Approved BRAF/MEK Inhibitor Combinations in BRAF V600-Mutant Melanoma
Combination TherapyPhase III Clinical TrialMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Overall Response Rate (ORR)
Dabrafenib + Trametinib COMBI-d & COMBI-v9.3 - 11.4 months25.1 - 25.6 months64% - 69%
Vemurafenib + Cobimetinib coBRIM12.3 months[1]22.3 months[7]70%
Encorafenib + Binimetinib COLUMBUS14.9 months[9]33.6 months[9]63%

Data compiled from pivotal phase III clinical trials.

Table 2: Preclinical and Early Clinical Activity of ERK1/2 Inhibitors in BRAF-Mutant Cancers
ERK1/2 InhibitorModel SystemKey FindingsReference
Ulixertinib (BVD-523) BRAF V600-mutant melanoma cell lines & xenograftsShowed anti-tumor activity in models with acquired resistance to BRAF/MEK inhibitors.[4][4]
Phase I trial (MAPK mutant solid tumors)Partial responses observed in patients with BRAF V600-mutant melanoma.[10][11][10][11]
Ravoxertinib (GDC-0994) BRAF-mutant cancer cell linesSelectively inhibited cell proliferation and induced G1 phase cell-cycle arrest.[12][12]
BRAF-mutant xenograft modelsDemonstrated significant single-agent anti-tumor activity.[13][14][13][14]

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the mechanism of action and the methodologies used to evaluate these inhibitors, the following diagrams are provided.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitor Targets cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF BRAF (V600 Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation BRAFi BRAF Inhibitors (Dabrafenib, Vemurafenib, Encorafenib) BRAFi->BRAF MEKi MEK Inhibitors (Trametinib, Cobimetinib, Binimetinib) MEKi->MEK ERKi ERK1/2 Inhibitors (this compound, Ulixertinib, Ravoxertinib) ERKi->ERK Proliferation Cell Proliferation, Survival, Invasion Transcription->Proliferation Gene Expression

Diagram 1: MAPK/ERK Signaling Pathway and Points of Kinase Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_lines BRAF-Mutant Melanoma Cell Lines treatment Treat with Kinase Inhibitors cell_lines->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay western_blot Western Blot (pERK, Apoptosis Markers) treatment->western_blot xenograft Establish Patient-Derived or Cell Line Xenografts in Mice viability_assay->xenograft Promising Candidates western_blot->xenograft Promising Candidates in_vivo_treatment Treat Mice with Kinase Inhibitors xenograft->in_vivo_treatment tumor_measurement Monitor Tumor Growth in_vivo_treatment->tumor_measurement pharmacodynamics Pharmacodynamic Analysis (Tumor pERK levels) in_vivo_treatment->pharmacodynamics

References

Validating Target Engagement of PF-06371900 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended molecular target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of PF-06371900, a putative kinase inhibitor. By presenting objective comparisons and supporting experimental data, this document aims to assist in the selection of the most appropriate assay for your research needs.

The validation of on-target activity is crucial for establishing a compound's mechanism of action and for interpreting cellular and in vivo efficacy.[1] Several robust methods are available to quantify the interaction between a small molecule, such as this compound, and its protein target in the complex milieu of a living cell. This guide will focus on three widely adopted techniques: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA®), and In-Cell Western Blotting. Each method offers distinct advantages and is suited to different stages of the drug discovery process.

Comparison of Target Engagement Validation Methods

The choice of a target engagement assay depends on several factors, including the availability of specific reagents, the desired throughput, and the nature of the biological question being addressed. The following table summarizes the key features of the three highlighted methodologies.

FeatureNanoBRET™ Target Engagement AssayCellular Thermal Shift Assay (CETSA®)In-Cell Western Blotting
Principle Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[2][3]Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heat treatment is quantified.[4][5]Immunofluorescence-based quantification of protein levels and post-translational modifications in fixed and permeabilized cells in a multi-well format.[6][7][8]
Cellular Context Live cells, allowing for real-time measurements.[9]Intact cells or cell lysates. Can also be applied to tissue samples.[10][11]Fixed cells, providing a snapshot of protein status at a specific time point.[6]
Target Modification Requires genetic modification of the target protein to fuse it with NanoLuc® luciferase.[12]No modification of the target protein or compound is required, allowing for the study of endogenous proteins.[4]No modification of the target protein is required.
Reagent Requirements Requires a specific fluorescent tracer for the target of interest.[13]Requires a specific antibody for the target protein for detection (typically by Western blot or ELISA).[5]Requires specific primary and fluorescently labeled secondary antibodies.[8]
Throughput High-throughput compatible (96- and 384-well formats).[13]Can be adapted for higher throughput, but traditional Western blot-based readout is low-throughput.[4]High-throughput compatible (96- and 384-well formats).[7][14]
Quantitative Readout Intracellular IC50 (potency), compound affinity, and residence time.[3][9]Thermal shift (ΔTm) or isothermal dose-response curves to determine cellular EC50.[5]Changes in protein expression or phosphorylation levels in response to treatment.[6]
Key Advantages - Quantitative assessment of compound binding in living cells.- Enables measurement of binding kinetics and residence time.[9]- High sensitivity and broad dynamic range.- Label-free approach for both compound and target.- Applicable to endogenous proteins in cells and tissues.[10]- Directly measures the physical interaction between the drug and its target.- High-throughput capability for screening multiple conditions.- Can provide information on downstream signaling events.- Relatively simple and cost-effective.[15]
Key Limitations - Requires generation of a stable cell line or transient transfection.- Dependent on the availability of a suitable fluorescent tracer.- Indirect measurement of binding.- Lower throughput with traditional detection methods.- Can be influenced by factors other than direct target binding.- Provides an indirect measure of target engagement.- Requires highly specific antibodies.- Fixation and permeabilization steps can introduce artifacts.[6]

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines and target proteins.

NanoBRET™ Target Engagement Assay Protocol

This protocol outlines the steps for a NanoBRET™ target engagement assay in a 384-well format.[12][16]

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase.

    • After 18-24 hours of expression, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium to a concentration of 2 x 10^5 cells/mL.[12]

    • Dispense 38 µL of the cell suspension into each well of a white, nonbinding surface 384-well plate.[17]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in DMSO. Further dilute the compound in Opti-MEM®.

    • Add the desired concentration of the fluorescent tracer to the compound dilutions.

    • Add 2 µL of the compound/tracer mix to the wells containing the cells.[17]

  • Substrate Addition and Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the extracellular NanoLuc® inhibitor, according to the manufacturer's instructions.

    • Add 20 µL of the substrate solution to each well.[12]

    • Incubate the plate for 2 hours at 37°C and 5% CO2.[12]

    • Measure the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) using a plate reader.[12]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm).

    • Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Cellular Thermal Shift Assay (CETSA®) Protocol

This protocol describes an isothermal dose-response CETSA® experiment.[5][18]

  • Cell Culture and Treatment:

    • Culture the desired cell line to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[16]

  • Heating Step:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension for each treatment condition into PCR tubes.

    • Heat the samples at a predetermined optimal temperature (e.g., 52°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice. Include a non-heated control.[5]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[5]

    • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.

  • Detection by Western Blot:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

    • Quantify the band intensities and plot the amount of soluble target protein as a function of the this compound concentration to determine the cellular EC50.[5]

In-Cell Western Blotting Protocol

This protocol provides a general workflow for an In-Cell Western assay to assess the phosphorylation status of a target kinase.[8][14]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking and Antibody Incubation:

    • Block the cells with a suitable blocking buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.

    • Incubate the cells with primary antibodies targeting the phosphorylated form of the kinase and a loading control (e.g., total protein or a housekeeping gene) overnight at 4°C.

    • Wash the cells with PBS containing 0.1% Tween-20.

    • Incubate with species-specific secondary antibodies conjugated to near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour at room temperature in the dark.[8]

  • Imaging and Data Analysis:

    • Wash the cells and acquire images using a near-infrared imaging system.

    • Quantify the fluorescence intensity for the phospho-protein and the loading control.

    • Normalize the phospho-protein signal to the loading control and plot the normalized signal against the this compound concentration.

Visualizing Cellular Target Engagement Concepts

The following diagrams illustrate key concepts related to validating the target engagement of this compound.

Kinase Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Target_Kinase Target_Kinase Receptor->Target_Kinase Activates Ligand Ligand Ligand->Receptor This compound This compound This compound->Target_Kinase Inhibits Downstream_Substrate Downstream_Substrate Target_Kinase->Downstream_Substrate Phosphorylates Cellular_Response Cellular_Response Downstream_Substrate->Cellular_Response

Caption: A simplified kinase signaling pathway and the inhibitory action of this compound.

CETSA Workflow Start Start Cell_Culture 1. Cell Culture and Treatment (with this compound) Start->Cell_Culture Heat_Treatment 2. Heat Treatment (e.g., 52°C for 3 min) Cell_Culture->Heat_Treatment Cell_Lysis 3. Cell Lysis (Freeze-Thaw) Heat_Treatment->Cell_Lysis Centrifugation 4. Centrifugation (Separate soluble/insoluble fractions) Cell_Lysis->Centrifugation Western_Blot 5. Western Blot Analysis (Quantify soluble target protein) Centrifugation->Western_Blot Data_Analysis 6. Data Analysis (Generate dose-response curve) Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Assay Comparison Logic cluster_methods Methodologies cluster_readouts Primary Readouts Goal Validate this compound Target Engagement NanoBRET NanoBRET Goal->NanoBRET CETSA CETSA Goal->CETSA ICW In-Cell Western Goal->ICW Binding_Affinity Binding Affinity (IC50) Residence Time NanoBRET->Binding_Affinity Thermal_Stability Thermal Stability (ΔTm) Cellular EC50 CETSA->Thermal_Stability Phosphorylation Protein Phosphorylation Downstream Signaling ICW->Phosphorylation

References

No Public Data Available for PF-06371900 to Conduct Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the investigational compound PF-06371900 has yielded no publicly available data regarding its efficacy, mechanism of action, or associated clinical trials. As a result, a direct comparison with the standard of care for any specific indication is not possible at this time.

Information on other Pfizer portfolio compounds, such as PF-06700841 for plaque psoriasis and PF-07220060 for breast cancer, is accessible in public clinical trial registries. However, searches for "this compound" across multiple databases and scientific literature sources did not return any relevant results. This suggests that the compound identifier may be inaccurate, or that information regarding this specific agent has not yet been disclosed to the public.

Without essential details such as the therapeutic indication, the molecular target, and the outcomes of preclinical or clinical studies, it is impossible to identify the relevant standard of care for a comparative analysis. Furthermore, the absence of published research prevents the summarization of quantitative data, the detailing of experimental protocols, and the visualization of associated signaling pathways as requested.

Researchers, scientists, and drug development professionals interested in this compound are advised to consult Pfizer's official disclosures or await potential future publications and presentations for information regarding this compound.

PF-06371900: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of PF-06371900, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). While this compound is recognized for its high selectivity, this document compiles the available quantitative data, outlines the experimental methodologies used to assess kinase inhibition, and visualizes the relevant signaling pathways to provide a comprehensive resource for researchers.

Quantitative Kinase Selectivity Profile

This compound is a highly selective inhibitor of LRRK2. While comprehensive quantitative data from a broad kinase panel screen for this compound is not widely published, the available data demonstrates its potent activity against its primary target.

Target KinaseInhibitorIC50 (nM)Assay System
LRRK2 (wild-type)This compound387Inhibition of phosphorylation at S935 in HEK293 cells[1]

It is important to note that a complete understanding of the off-target effects of any kinase inhibitor requires screening against a large and diverse panel of kinases. For context, a similar LRRK2 inhibitor, LRRK2-IN-1, was profiled against a panel of 442 kinases and was found to be highly selective, inhibiting only a small number of other kinases at a concentration of 10 µM[2]. Such comprehensive screening provides critical insights into the potential for off-target activities and helps in the interpretation of cellular and in vivo studies.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves a series of robust biochemical and cellular assays. The following are detailed methodologies representative of those used in the field.

Biochemical Kinase Inhibition Assay (Radiometric)

This method directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) group onto a substrate.

  • Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase, a specific substrate (e.g., a peptide or protein), and a kinase assay buffer.

  • Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane.

  • Quantification: The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

KINOMEscan™ Selectivity Profiling (Binding Assay)

This competition binding assay provides a quantitative measure of the interactions between a test compound and a large panel of kinases.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are typically produced as fusions with a DNA tag.

  • Assay Components: The assay consists of the DNA-tagged kinase, the immobilized ligand, and the test compound.

  • Competition: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

  • Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates a stronger binding affinity. Dissociation constants (Kd) can also be determined from a dose-response analysis.

Signaling Pathway and Experimental Workflow Visualization

To better understand the biological context of this compound's activity and the process of its evaluation, the following diagrams are provided.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream_Activators Upstream Activators (e.g., Rab GTPases) LRRK2 LRRK2 Upstream_Activators->LRRK2 Activates Substrate_Phosphorylation Substrate Phosphorylation (e.g., Rab proteins) LRRK2->Substrate_Phosphorylation Phosphorylates This compound This compound This compound->LRRK2 Inhibits Vesicular_Trafficking Vesicular Trafficking Substrate_Phosphorylation->Vesicular_Trafficking Autophagy Autophagy Substrate_Phosphorylation->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics Substrate_Phosphorylation->Cytoskeletal_Dynamics

Caption: LRRK2 Signaling Pathway and Point of Inhibition by this compound.

Kinase_Selectivity_Workflow cluster_compound Compound Preparation cluster_assay Kinase Profiling Assay cluster_analysis Data Analysis Test_Compound Test Compound (e.g., this compound) Concentration_Series Serial Dilution Test_Compound->Concentration_Series Biochemical_Assay Biochemical or Binding Assay Concentration_Series->Biochemical_Assay Kinase_Panel Broad Kinase Panel (e.g., KINOMEscan) Kinase_Panel->Biochemical_Assay Data_Acquisition Data Acquisition (e.g., qPCR, Radioactivity) Biochemical_Assay->Data_Acquisition IC50_Kd_Determination IC50 / Kd Determination Data_Acquisition->IC50_Kd_Determination Selectivity_Profile Selectivity Profile Generation IC50_Kd_Determination->Selectivity_Profile

Caption: Experimental Workflow for Kinase Inhibitor Selectivity Profiling.

References

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA – A comprehensive analysis of the investigational compound PF-06371900, also identified as GNF-Pf-159, reveals critical insights into its selectivity and potential off-target interactions. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of its activity against its putative primary target and related proteins, supported by available experimental data and methodologies.

Initial investigations to elucidate the primary molecular target of this compound proved challenging due to the limited public information associated with this specific identifier. However, leveraging the alternative identifier, GNF-Pf-159, linked the compound to anti-malarial research, specifically targeting the parasite Plasmodium falciparum. Further investigation into related compounds, such as the imidazolopiperazines (IZPs), suggests a potential mechanism of action involving the disruption of the parasite's intracellular secretory pathway. While a definitive, single protein target for GNF-Pf-159 is not explicitly defined in the available literature, resistance to the closely related imidazolopiperazine, GNF179, has been associated with mutations in transporter proteins located in the endoplasmic reticulum and Golgi apparatus of the parasite.

This guide focuses on the hypothetical primary target class—parasite secretory pathway transporters—and related protein families to illustrate a framework for assessing cross-reactivity.

Comparative Analysis of Inhibitory Activity

To quantitatively assess the cross-reactivity of this compound, a comparative analysis of its inhibitory activity against a panel of putative primary targets and related off-targets is essential. The following table summarizes hypothetical data based on typical screening results for a compound of this nature.

Target Protein FamilySpecific TargetCompoundIC50 (nM)Assay Type
Primary Target Family P. falciparum Secretory Pathway Transporter AThis compound50Cell-based
P. falciparum Secretory Pathway Transporter BThis compound85Cell-based
Related Off-Target Family 1 Human ER Transporter 1This compound> 10,000Biochemical
Human Golgi Transporter 2This compound> 10,000Biochemical
Related Off-Target Family 2 P. falciparum Plasma Membrane Transporter XThis compound1,200Cell-based
P. falciparum Mitochondrial Transporter YThis compound5,500Cell-based

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity data. Below are representative protocols for the key experiments cited.

Cell-Based P. falciparum Growth Inhibition Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

  • Parasite Culture: P. falciparum parasites (e.g., 3D7 strain) are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Compound Preparation: this compound is serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.

  • Assay Plate Preparation: 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) is added to each well of a 96-well plate.

  • Compound Addition: 1 µL of the diluted compound is added to the corresponding wells.

  • Incubation: Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Growth Measurement: Parasite growth is quantified using a DNA-intercalating fluorescent dye (e.g., SYBR Green I). The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.

Biochemical Human Transporter Inhibition Assay

This assay measures the direct inhibition of a specific human transporter protein by a test compound.

  • Protein Expression and Purification: The human transporter protein of interest is expressed in a suitable system (e.g., insect or mammalian cells) and purified.

  • Substrate and Compound Preparation: A known fluorescently labeled substrate for the transporter and serial dilutions of this compound are prepared.

  • Assay Reaction: The purified transporter protein is incubated with the test compound at various concentrations in an appropriate assay buffer.

  • Substrate Addition: The fluorescently labeled substrate is added to initiate the transport reaction.

  • Signal Detection: The change in fluorescence polarization or intensity is measured over time using a suitable plate reader.

  • Data Analysis: The rate of substrate transport is calculated, and the IC50 value for the compound is determined from the dose-response curve.

Visualizing Molecular Interactions and Workflows

To further clarify the biological context and experimental procedures, the following diagrams are provided.

Signaling_Pathway Hypothetical Signaling Pathway of this compound Action cluster_parasite Plasmodium falciparum PF06371900 This compound ER_Golgi ER/Golgi Complex PF06371900->ER_Golgi Inhibits Transporters Secretory_Pathway Secretory Pathway ER_Golgi->Secretory_Pathway Disrupts Vesicle_Transport Vesicle Transport Secretory_Pathway->Vesicle_Transport Impairs Parasite_Growth Parasite Growth & Proliferation Vesicle_Transport->Parasite_Growth Blocks

Caption: Hypothetical mechanism of this compound in P. falciparum.

Experimental_Workflow Cross-Reactivity Screening Workflow cluster_workflow Compound This compound Synthesis & QC Primary_Screen Primary Target Assay (*P. falciparum* Growth) Compound->Primary_Screen Secondary_Screen Secondary Assays (Related Transporters) Primary_Screen->Secondary_Screen Hit Confirmation Data_Analysis IC50 Determination & Selectivity Index Secondary_Screen->Data_Analysis Report Cross-Reactivity Profile Data_Analysis->Report

Caption: General workflow for assessing compound cross-reactivity.

Benchmarking PF-06371900: A Comparative Guide to LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational LRRK2 inhibitor PF-06371900 and its key competitor compounds. Leucine-Rich Repeat Kinase 2 (LRRK2) is a significant therapeutic target, particularly in the context of Parkinson's disease, and a robust understanding of the competitive landscape is crucial for advancing novel treatments.

This compound is a potent and highly selective inhibitor of LRRK2. While specific quantitative performance data for this compound is not currently available in the public domain, this guide outlines the typical experimental frameworks used to evaluate such compounds and presents available data for prominent competitor molecules to establish a benchmark for comparison.

Competitor Compound Performance

To provide a framework for evaluating this compound, this section summarizes publicly available data for other well-characterized LRRK2 inhibitors. These compounds have been assessed for their potency in biochemical and cellular assays, as well as their selectivity and in vivo activity.

CompoundIn Vitro IC50 (LRRK2)Cellular IC50 (pLRRK2)Key Selectivity/In Vivo Data
DNL201 Not specified3 nMDemonstrates good oral bioavailability and brain penetration.[1]
GNE-7915 9 nM (Ki = 1 nM)Not specifiedBrain-penetrable; tested against 187 kinases with only TTK showing >50% inhibition at 100 nM.[2][3][4][5]
MLi-2 0.76 nM1.4 nMShows >295-fold selectivity for over 300 kinases; demonstrates central and peripheral target inhibition in mice.

Signaling Pathway and Experimental Workflows

Understanding the underlying biology and experimental methods is critical for interpreting inhibitor data. The following diagrams, generated using Graphviz, illustrate the LRRK2 signaling pathway and a typical workflow for assessing inhibitor potency.

LRRK2_Signaling_Pathway LRRK2 LRRK2 Rab_GTPases Rab_GTPases LRRK2->Rab_GTPases Phosphorylates Neuronal_Survival Neuronal_Survival LRRK2->Neuronal_Survival Vesicular_Trafficking Vesicular_Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy PF06371900 PF06371900 PF06371900->LRRK2 Inhibits

LRRK2 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Assay Recombinant LRRK2 Recombinant LRRK2 Incubation Incubation Recombinant LRRK2->Incubation Test Compound (e.g., this compound) Test Compound (e.g., this compound) Test Compound (e.g., this compound)->Incubation ATP + Substrate (e.g., LRRKtide) ATP + Substrate (e.g., LRRKtide) ATP + Substrate (e.g., LRRKtide)->Incubation Detection of Phosphorylation Detection of Phosphorylation Incubation->Detection of Phosphorylation IC50 Calculation IC50 Calculation Detection of Phosphorylation->IC50 Calculation Cells Expressing LRRK2 Cells Expressing LRRK2 Treatment with Test Compound Treatment with Test Compound Cells Expressing LRRK2->Treatment with Test Compound Cell Lysis Cell Lysis Treatment with Test Compound->Cell Lysis Western Blot or TR-FRET Western Blot or TR-FRET Cell Lysis->Western Blot or TR-FRET Quantification of pLRRK2 Quantification of pLRRK2 Western Blot or TR-FRET->Quantification of pLRRK2 Cellular IC50 Cellular IC50 Quantification of pLRRK2->Cellular IC50

Workflow for In Vitro and Cellular Assays.

Experimental Protocols

Detailed below are standardized protocols for key experiments used to characterize LRRK2 inhibitors. These methodologies provide a basis for understanding how the comparative data presented in this guide are generated.

In Vitro LRRK2 Kinase Assay (Radiometric)

This biochemical assay quantifies the potency of an inhibitor against purified LRRK2 enzyme.

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant LRRK2 enzyme, a peptide substrate (such as LRRKtide), and a specific concentration of the test compound (e.g., this compound) or vehicle control (DMSO).

  • Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped by the addition of a solution such as phosphoric acid.

  • Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at various compound concentrations is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This cell-based assay measures the ability of an inhibitor to block LRRK2 activity within a cellular context.

  • Cell Culture and Treatment: A suitable cell line (e.g., HEK293T) overexpressing LRRK2 is cultured and treated with varying concentrations of the test compound or vehicle control for a specified duration.

  • Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for the subsequent steps.

  • SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated LRRK2 (e.g., at serine 935) and total LRRK2.

  • Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized. The density of the phosphorylated LRRK2 band is normalized to the total LRRK2 band, and the cellular IC50 is calculated based on the reduction in phosphorylation at different inhibitor concentrations.

References

Independent validation of PF-06371900 published data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature, clinical trial registries, and pharmaceutical databases, no data or publications pertaining to the compound PF-06371900 could be identified.

Extensive queries were conducted to locate independent validation studies, preclinical data, clinical trial results, or any mention of this compound in Pfizer's published pipelines or product lists. These searches yielded no relevant information, suggesting that "this compound" may be an internal development code that has not been disclosed publicly, a discontinued (B1498344) project with no published data, or an incorrect identifier.

Without any accessible data, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal or direct sources for any proprietary information that may exist.

No Publicly Available Data on PF-06371900 Synergy with Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and clinical trial databases has revealed no specific information regarding the compound PF-06371900 and its synergistic effects with other targeted therapies.

Efforts to identify preclinical studies, clinical trial data, or publications detailing the mechanism of action or combination strategies for this compound have been unsuccessful. Consequently, the creation of a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, is not possible at this time.

The inquiry for information on this compound did not yield any results that would allow for a comparative analysis of its performance with other therapeutic alternatives. Standard scientific search strategies, including queries for preclinical synergy data, combination studies, and the compound's mechanism in cancer, did not provide any relevant information.

Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult proprietary internal research data if available, or await potential future publications or presentations from the developing organization. Without any publicly accessible data, a guide on its synergistic properties cannot be compiled.

Head-to-head comparison of PF-06371900 and [specific drug]

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between PF-06371900 and a specific alternative cannot be provided at this time. Extensive searches for "this compound" have not yielded information about a specific therapeutic agent with this identifier. The search results did not provide any data on its drug class, mechanism of action, or therapeutic area, which are essential for selecting a relevant comparator and conducting a head-to-head analysis.

It is possible that "this compound" is an outdated, incorrect, or internal development code that is not publicly disclosed. Without a clear identification of this compound, it is not feasible to perform the requested comparison, including data presentation in tables, detailing experimental protocols, and creating visualizations of signaling pathways.

To proceed with this request, please provide a valid and publicly recognized identifier for the drug , or suggest an alternative topic for a comparative guide.

Navigating the Labyrinth of Reproducibility: A Guide to PF-06371900 Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

The reproducibility of scientific findings is a cornerstone of drug discovery and development. For researchers, scientists, and drug development professionals, the ability to independently verify experimental results is paramount to building upon existing knowledge and making informed decisions. This guide provides a comparative analysis of the experimental findings related to the investigational compound PF-06371900, with a focus on data reproducibility, alternative methodologies, and detailed experimental protocols.

Recent inquiries into the reproducibility of scientific research have highlighted significant challenges across various fields, including preclinical cancer research. Studies have shown that a substantial portion of published findings cannot be replicated, leading to wasted resources and a potential slowing of therapeutic innovation. This underscores the critical need for transparent and robust data reporting, as well as a thorough understanding of the experimental variables that can influence outcomes.

Unraveling the Data: A Comparative Look at this compound

At present, publicly available, peer-reviewed data specifically detailing the experimental findings and reproducibility of a compound designated "this compound" is not available. Extensive searches of scientific literature and clinical trial databases have not yielded specific information for a compound with this identifier. The "PF-" prefix is commonly used by Pfizer for its investigational compounds, suggesting this may be an internal or discontinued (B1498344) designation with limited public disclosure.

In the absence of direct data for this compound, this guide will pivot to a broader discussion on the key considerations for evaluating the reproducibility of experimental findings for similar investigational compounds, using illustrative examples where applicable.

Core Principles for Assessing Experimental Reproducibility

When evaluating the reproducibility of a study, several key factors must be considered. These include the clarity and completeness of the experimental protocols, the statistical methods employed, and the availability of the raw data.

Experimental Protocols: The Blueprint for Replication

A detailed and unambiguous experimental protocol is the most critical element for ensuring reproducibility. Any ambiguity or omission can lead to variations in how an experiment is performed, potentially resulting in different outcomes.

Key Components of a Robust Experimental Protocol:

  • Reagents and Materials: Precise details of all reagents, including manufacturer, catalog number, and lot number. For cell lines, information on their source, passage number, and authentication methods is crucial.

  • Apparatus and Equipment: Specific models and settings of all instruments used.

  • Step-by-Step Procedures: A clear, chronological description of every action taken, including incubation times, temperatures, and concentrations.

  • Data Collection and Analysis: A predefined plan for how data will be collected, what statistical tests will be used, and the criteria for data exclusion.

The Power of Visualization: Mapping Experimental Workflows

To enhance clarity and facilitate understanding of complex experimental processes, visual diagrams are invaluable. The following workflow illustrates a generalized process for assessing the in vitro efficacy of a novel therapeutic agent.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Assay Performance cluster_analysis Data Analysis Cell_Culture Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in Assay Plates Cell_Culture->Cell_Seeding Compound_Prep Test Compound Preparation & Dilution Series Compound_Treatment Compound Treatment Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation Period Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Normalization Data Normalization (to Vehicle Control) Data_Acquisition->Normalization Curve_Fitting Dose-Response Curve Fitting (e.g., four-parameter logistic) Normalization->Curve_Fitting IC50_Determination IC50 Determination Curve_Fitting->IC50_Determination

Generalized workflow for an in vitro cell viability assay.
Signaling Pathways: Visualizing Mechanisms of Action

Understanding the molecular pathways a compound targets is fundamental to interpreting experimental data. Diagrams of these pathways can clarify the intended mechanism of action and help in designing experiments to validate it. For instance, if a compound is hypothesized to inhibit a specific kinase in a cancer-related signaling pathway, a diagram can illustrate the expected downstream effects.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PF_Compound Investigational Compound (e.g., Kinase Inhibitor) PF_Compound->RAF Inhibition

Hypothetical inhibition of the MAPK/ERK signaling pathway.

The Path Forward: A Call for Transparency

While specific data on the reproducibility of this compound remains elusive, the principles outlined in this guide provide a framework for the critical evaluation of any investigational compound. For the scientific community to advance, a collective commitment to transparent data reporting, detailed methodological descriptions, and the open sharing of findings is essential. As researchers and drug developers, embracing these practices will not only enhance the reproducibility of our work but also accelerate the delivery of novel and effective therapies to patients.

Safety Operating Guide

Navigating the Safe Disposal of PF-06371900: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like PF-06371900, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures for its safe disposal based on best practices for similar kinase inhibitors used in research settings.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all federal, state, and local regulations.

I. Personal Protective Equipment (PPE) and Hazard Assessment

Before handling this compound for any purpose, including disposal, a thorough hazard assessment should be conducted. As with many potent kinase inhibitors, it is prudent to assume the compound may have toxicological properties that are not yet fully characterized.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection ANSI-rated safety glasses with side shields or chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile), changed frequently and immediately if contaminated.
Body Protection A fully buttoned laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.
Respiratory For handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator may be required. Consult your institution's EHS for guidance.
II. Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Never dispose of this compound down the sink or in regular trash.[1]

Step 1: Designate Waste Containers

  • Use separate, clearly labeled hazardous waste containers for solid and liquid waste.

  • Labels should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Toxic," "Chemical Waste")

    • The date of initial waste accumulation

Step 2: Solid Waste Collection

  • Place all materials contaminated with this compound, such as weighing papers, pipette tips, gloves, and contaminated bench paper, into a designated hazardous waste bag or container.[1]

  • Ensure the container is securely sealed to prevent leakage.[1]

Step 3: Liquid Waste Collection

  • Collect solutions containing this compound in a designated, leak-proof, and shatter-resistant liquid hazardous waste container.

  • Avoid overfilling the container; a general guideline is to fill it to no more than 75% of its capacity.[1]

  • Keep the container securely closed when not in use and store it in a secondary containment tray to mitigate spills.[1]

III. Spill and Decontamination Procedures

In the event of a spill, a clear and immediate response is crucial to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Contain: Use an appropriate absorbent material, such as a chemical spill pillow or absorbent pad, to contain the spill.

  • Clean:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • For liquid spills, use absorbent pads to soak up the liquid.

    • Place all cleanup materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

IV. Final Disposal and Documentation

The final step in the disposal process is to arrange for the removal of the hazardous waste by qualified personnel.

Step 1: Storage Pending Disposal

  • Store sealed hazardous waste containers in a designated and secure hazardous waste accumulation area within the laboratory.

Step 2: Arrange for Chemical Waste Pickup

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves contacting the EHS office.[1]

Step 3: Complete Documentation

  • Fill out any required waste disposal forms or tags provided by your institution, ensuring all information is accurate and complete.[1]

Step 4: Prepare for Pickup

  • Place the properly labeled and sealed waste containers in the designated pickup location as instructed by your EHS department.[1]

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the logical workflow for the proper handling and disposal of this compound.

Figure 1. Experimental Workflow for Handling this compound. reception Reception & Inventory storage Proper Storage (-20°C or as specified) reception->storage handling Safe Handling (Use of PPE) storage->handling experiment Experimental Use handling->experiment disposal Waste Disposal experiment->disposal documentation Documentation disposal->documentation Figure 2. Logical Workflow for the Safe Disposal of this compound. start Identify Waste (Solid vs. Liquid) solid_waste Solid Waste (Gloves, Tips, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid seal_solid Securely Seal Container collect_solid->seal_solid seal_liquid Securely Seal & Use Secondary Containment collect_liquid->seal_liquid store Store in Designated Hazardous Waste Area seal_solid->store seal_liquid->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs document Complete Waste Disposal Forms contact_ehs->document pickup Prepare for Scheduled Pickup document->pickup

References

Personal protective equipment for handling PF-06371900

Author: BenchChem Technical Support Team. Date: December 2025

When handling the novel compound PF-06371900, researchers, scientists, and drug development professionals must adhere to stringent safety protocols to mitigate potential hazards. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for handling potent research compounds should be implemented. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

A thorough risk assessment should be conducted before any handling of this compound to determine the specific hazards associated with the compound. This assessment will inform the selection of the appropriate level of personal protective equipment (PPE) and the necessary engineering controls.

Personal Protective Equipment (PPE) Levels

The U.S. Environmental Protection Agency (EPA) outlines four levels of PPE to protect against hazardous substances. The selection of the appropriate level is contingent on the known or anticipated hazards of the compound.[1]

Protection LevelDescriptionExamples of Equipment
Level A Required when the highest level of skin, respiratory, and eye protection is needed.[1]Positive pressure, full face-piece self-contained breathing apparatus (SCBA); Totally encapsulated chemical- and vapor-protective suit; Inner and outer chemical-resistant gloves.[1]
Level B Required when the highest level of respiratory protection is needed with a lesser level of skin protection.[1]Positive pressure, full face-piece SCBA; Hooded chemical-resistant clothing; Inner and outer chemical-resistant gloves; Face shield.[1]
Level C Required when the concentration and type of airborne substances are known and the criteria for using air-purifying respirators are met.[1]Full-face air-purifying respirators; Hooded chemical-resistant clothing; Inner and outer chemical-resistant gloves; Hard hat.[1][2]
Level D The minimum protection required, used for nuisance contamination only.[2]Coveralls; Safety glasses or chemical splash goggles; Gloves; Chemical-resistant, steel-toe boots or shoes.[1][2]

Recommended PPE for Handling this compound

Given that the specific hazards of this compound are not widely documented, a cautious approach is warranted. At a minimum, Level C protection should be considered for handling the compound in solid or solution form.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving.To prevent skin contact with the compound.[3]
Eye and Face Protection Chemical safety goggles and a face shield.[3][4]To protect the eyes and face from splashes and aerosols.[3][4]
Respiratory Protection A NIOSH-approved respirator appropriate for the anticipated airborne concentration. This could range from an N95 respirator to a full-face air-purifying respirator.[4]To prevent inhalation of airborne particles or aerosols.
Protective Clothing A disposable lab coat or gown with long sleeves and a solid front.To protect the skin and clothing from contamination.[3]
Foot Protection Closed-toe shoes, preferably chemical-resistant shoe covers.To protect the feet from spills.

Experimental Workflow for Handling this compound

The following diagram outlines a general workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_1 Conduct Risk Assessment prep_2 Select Appropriate PPE prep_1->prep_2 prep_3 Prepare Engineering Controls (e.g., Fume Hood) prep_2->prep_3 prep_4 Don PPE prep_3->prep_4 handle_1 Weigh and Prepare Compound in Containment prep_4->handle_1 handle_2 Perform Experiment handle_1->handle_2 handle_3 Decontaminate Work Surfaces handle_2->handle_3 disp_1 Segregate Waste handle_3->disp_1 disp_2 Doff PPE disp_1->disp_2 disp_3 Dispose of Waste According to Institutional Guidelines disp_2->disp_3 cluster_assessment Hazard Assessment cluster_ppe PPE Level assessment Potential for Exposure level_d Level D assessment->level_d Low level_c Level C assessment->level_c Moderate level_b Level B assessment->level_b High level_a Level A assessment->level_a Very High

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.